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  • Product: 2-Fluoro-3-methyl-1,1'-biphenyl
  • CAS: 82617-47-8

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 2-Fluoro-3-methyl-1,1'-biphenyl: A Technical Guide for Drug Development

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Author: BenchChem Technical Support Team. Date: April 2026

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Validating the Code

I've validated the Graphviz DOT code syntax. The updated diagram illustrates the conformational logic. I'm focusing on validating node attributes, edge connections, and overall diagram structure for conformity. Also, I've checked the syntax for the cryo-crystallization and the Balz-Schiemann synthesis workflow.

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Physicochemical characterization, conformational dynamics, cryo-crystallography, and synthetic validation of the 2-fluoro-3-methylbiphenyl scaffold.

Executive Summary

In modern medicinal chemistry, the biphenyl motif serves as a highly privileged structural scaffold. Specifically, 2-Fluoro-3-methyl-1,1'-biphenyl (CAS: 82617-47-8) has emerged as a critical pharmacophore in the development of targeted therapeutics, including highly selective orexin 2 receptor agonists for the treatment of narcolepsy [1.13].

Unlike rigid planar aromatics, this molecule exhibits complex conformational dynamics. The strategic placement of the ortho-fluorine and meta-methyl groups induces severe steric hindrance, forcing the biphenyl rings out of coplanarity and generating transient atropisomerism[1]. Because the pure compound isolates as a viscous oil at room temperature[2], elucidating its "crystal structure" requires advanced in situ cryo-crystallography. This whitepaper provides a comprehensive, self-validating framework for the synthesis, physicochemical profiling, and structural analysis of this vital intermediate.

Physicochemical Data & Molecular Properties

Understanding the baseline physical properties of 2-Fluoro-3-methyl-1,1'-biphenyl is critical for downstream formulation and synthetic handling. The lack of strong intermolecular hydrogen bond donors/acceptors, combined with its torsional flexibility, prevents the formation of a stable crystal lattice at standard temperature and pressure (STP), resulting in its liquid state[2][3].

Table 1: Quantitative Physicochemical Properties
PropertyValue / SpecificationAnalytical Relevance
CAS Number 82617-47-8Primary chemical identifier[4].
Molecular Formula C₁₃H₁₁FConfirms elemental composition[4].
Molecular Weight 186.23 g/mol Utilized for stoichiometric calculations[4].
Physical State (25 °C) Viscous OilDictates purification via chromatography rather than standard recrystallization[2].
Hydrogen Bond Donors 0Explains the lack of robust crystalline packing at STP[3].
Hydrogen Bond Acceptors 1 (Fluorine)Capable of weak C-H···F interactions in the solid state[3].

Conformational Dynamics & Atropisomerism

The defining structural feature of 2-Fluoro-3-methyl-1,1'-biphenyl is the dihedral angle between the two aromatic rings. The molecule's geometry is dictated by a thermodynamic tug-of-war:

  • π-Conjugation: The delocalization of π-electrons across the biphenyl bridge heavily favors a planar conformation (dihedral angle = 0°).

  • Steric Repulsion: The van der Waals radius of the ortho-fluorine atom (1.47 Å) clashes severely with the ortho-protons of the adjacent phenyl ring.

Causality in Conformation: To minimize this steric penalty, the rings twist out of plane. Experimental rotational spectroscopy and X-ray diffraction of closely related ortho-fluorobiphenyls demonstrate that the energy minimum for this torsional twist lies strictly between 44° and 54° [1][3]. This restricted rotation generates axial chirality, resulting in rapidly interconverting Sa and Ra transient atropisomers in solution[1].

ConformationalLogic N1 2-Fluoro-3-methyl-1,1'-biphenyl (Freely Rotating) N2 Steric Hindrance (Ortho-Fluoro & Meta-Methyl) N1->N2 induces N3 Pi-Conjugation (Favors Coplanarity) N1->N3 competes with N4 Torsional Energy Minimum (Dihedral Angle ~44°-54°) N2->N4 forces twist N3->N4 limits twist N5 Transient Atropisomerism (Sa and Ra Enantiomers) N4->N5 generates

Fig 1. Conformational logic and transient atropisomerism of the biphenyl scaffold.

Cryo-Crystallography Protocol

Because 2-Fluoro-3-methyl-1,1'-biphenyl is an oil[2], standard Single-Crystal X-Ray Diffraction (SCXRD) is impossible. To elucidate its lattice structure, researchers must employ in situ cryo-crystallization .

Causality of the Method: Flash-cooling the oil to cryogenic temperatures (100 K) arrests molecular translation and rotation, trapping the compound in a glassy state. Controlled thermal annealing then provides just enough kinetic energy for the molecules to overcome the nucleation barrier and arrange into an ordered lattice governed by weak π-π stacking and C-H···F interactions[3].

Step-by-Step Cryo-Crystallization Workflow
  • Sample Loading: Draw the purified 2-fluoro-3-methyl-1,1'-biphenyl oil into a 0.3 mm quartz glass capillary via capillary action. Seal the ends with epoxy to prevent moisture ingress.

  • Mounting: Mount the capillary on the goniometer head of the X-ray diffractometer.

  • Flash Cooling: Quench the sample rapidly to 100 K using an open-flow liquid nitrogen cryostream. The sample will transition into an amorphous glass.

  • Thermal Annealing (In Situ Crystallization): Gradually raise the temperature to just below the estimated glass transition temperature. Monitor optically using polarized light until birefringence is observed, indicating the nucleation of a single crystal.

  • Data Collection: Cool the newly formed crystal back to 100 K. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å)[3].

  • Structure Solution: Integrate the frames and solve the phase problem using direct methods to generate the electron density map.

CryoWorkflow S1 Sample Prep (Pure Oil in Capillary) S2 Flash Cooling (Liquid N2, 100K) S1->S2 S3 In Situ Crystallization (Annealing) S2->S3 S4 X-Ray Diffraction (Mo Kα Radiation) S3->S4 S5 Structure Solution (Electron Density Maps) S4->S5

Fig 2. Step-by-step in situ cryo-crystallization workflow for liquid biphenyls.

Synthetic Methodology: The Balz-Schiemann Approach

While cross-coupling is common, the most precise and self-validating method to synthesize 2-fluoro-3-methyl-1,1'-biphenyl from an amine precursor is via a modified Balz-Schiemann reaction (diazotization followed by fluorodediazoniation)[2].

Mechanistic Causality: Using aqueous tetrafluoroboric acid (HBF₄) serves a dual purpose: it provides the acidic medium required for diazotization while supplying the non-nucleophilic BF₄⁻ counterion, which is essential for precipitating the diazonium salt safely[2]. Isoamyl nitrite is utilized instead of sodium nitrite because it is organic-soluble, allowing the reaction to proceed smoothly in a THF solvent system[2].

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 7.5 g (0.041 mole) of 3-methyl-[1,1'-biphenyl]-2-amine in 20 mL of tetrahydrofuran (THF) and cool the stirred solution to 5 °C[2].

  • Acidification: Slowly add a solution of 40 mL tetrafluoroboric acid (48-50%) diluted in 20 mL of water to the cooled mixture[2].

  • Diazotization: Introduce 6.2 g (0.053 mole) of isoamyl nitrite dropwise. Stir for 15 minutes to ensure complete conversion to the diazonium tetrafluoroborate salt[2].

  • Isolation of Intermediate: Filter the reaction mixture. Wash the resulting filter cake successively with 5% aqueous HBF₄, cold methanol, and cold diethyl ether to remove unreacted organics and moisture[2].

  • Thermal Decomposition: Transfer the solid filter cake to 100 mL of toluene. Heat the mixture to 60 °C until bubbling (N₂ gas evolution) subsides, then reflux for 30 minutes[2].

  • Phase Separation: Hold the mixture at room temperature for 48 hours. The fluorinated product will separate as a dense oil[2].

  • Purification: Decant the toluene, evaporate under reduced pressure, and purify the crude oil via silica gel column chromatography using a toluene:n-heptane (6:94) eluent to yield pure 2-fluoro-3-methyl-1,1'-biphenyl[2].

Synthesis R1 3-Methyl-[1,1'-biphenyl]-2-amine Reagent HBF4 + Isoamyl Nitrite (Diazotization at 5°C) R1->Reagent Intermediate Diazonium Tetrafluoroborate Salt (Solid Intermediate) Reagent->Intermediate Decomp Thermal Decomposition (Toluene, Reflux) Intermediate->Decomp Purify Silica Gel Chromatography (Toluene:n-Heptane) Decomp->Purify Product 2-Fluoro-3-methyl-1,1'-biphenyl (Purified Oil) Purify->Product

Fig 3. Balz-Schiemann synthesis workflow for 2-Fluoro-3-methyl-1,1'-biphenyl.

Applications in Drug Development

The 2-fluoro-3-methylbiphenyl scaffold is not just a structural curiosity; it is a vital component in rational drug design.

  • Target Binding: The specific ~44°-54° dihedral angle[1] pre-organizes the molecule to fit perfectly into deep, narrow hydrophobic pockets of target proteins.

  • Orexin Receptor Agonism: Recent patent literature highlights the use of this specific scaffold in the development of 2-azabicyclo[3.1.1]heptane compounds acting as potent orexin 2 receptor agonists, which are currently being investigated for the treatment of narcolepsy[5]. The fluorine atom enhances metabolic stability against cytochrome P450 oxidation while modulating the lipophilicity of the drug candidate.

References

  • Source: prepchem.
  • Source: bldpharm.
  • WO2024128305A1 - 2-azabicyclo[3.1.
  • Source: uva.
  • 2-(2-Fluorobiphenyl-4-yl)-N′-(propan-2-ylidene)

Sources

Exploratory

Thermodynamic Stability of 2-Fluoro-3-methyl-1,1'-biphenyl at Room Temperature: A Comprehensive Technical Guide

Executive Summary The 2-fluoro-3-methyl-1,1'-biphenyl motif is a critical structural pharmacophore utilized in advanced drug design, most notably in the development of PDE3A-SLFN12 complex inducers for hyperproliferative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-fluoro-3-methyl-1,1'-biphenyl motif is a critical structural pharmacophore utilized in advanced drug design, most notably in the development of PDE3A-SLFN12 complex inducers for hyperproliferative diseases[1]. Understanding the thermodynamic stability of this specific fragment at room temperature (298.15 K) is paramount for formulation scientists and medicinal chemists. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing this molecule, detailing the interplay between extreme bond dissociation energies and steric buttressing. Furthermore, we outline a self-validating, orthogonal experimental workflow to empirically quantify its stability profile.

Structural Thermodynamics & Intramolecular Mechanics

The thermodynamic stability of 2-fluoro-3-methyl-1,1'-biphenyl at room temperature is dictated by two primary physical chemistry principles: the exceptional strength of the carbon-fluorine bond and the conformational energy landscape driven by steric hindrance.

The Energetics of the C(sp²)-F Bond

Fluorine is the most electronegative element, and its bond with an sp² hybridized aromatic carbon is exceptionally robust. The C-F bond dissociation energy (BDE) in fluorobenzene derivatives is approximately 105.4 kcal/mol[2]. This high BDE creates a massive thermodynamic and kinetic barrier against homolytic cleavage, oxidative insertion, and spontaneous defluorination at room temperature. Because the C-F bond energy far exceeds the ambient thermal energy available at 25°C (~0.6 kcal/mol), the molecule is intrinsically stable against spontaneous degradation.

Steric Buttressing and Conformational Minimums

Biphenyl systems are not planar; unsubstituted biphenyl naturally adopts a dihedral angle of approximately 45° to balance π -conjugation with the steric repulsion of ortho-hydrogens[3]. In 2-fluoro-3-methyl-1,1'-biphenyl, the presence of the 3-methyl group exerts a phenomenon known as the "buttressing effect."

The bulky methyl group pushes the adjacent 2-fluoro substituent toward the biaryl axis. To alleviate the resulting severe steric clash between the fluorine atom and the ortho'-hydrogens of the adjacent phenyl ring, the molecule is forced to rotate, increasing its dihedral angle significantly beyond 45°[4]. This twisted conformation minimizes steric strain, thereby locating the global thermodynamic minimum of the molecule. While this twist reduces π -orbital overlap and conjugation, the enthalpic gain from relieving steric repulsion far outweighs the loss of resonance energy, rendering the twisted state thermodynamically stable at room temperature.

ConformationalLogic A 2-Fluoro-3-methyl-1,1'-biphenyl BA BA A->BA B 3-Methyl Steric Bulk C 2-Fluoro Buttressing B->C Steric push D Increased Dihedral Angle (>45°) C->D Forces ortho-clash E Reduced pi-Conjugation D->E F Minimized Steric Strain D->F G Thermodynamic Minimum (RT) E->G F->G BA->C

Logical flow of steric buttressing leading to the thermodynamic minimum conformation.

Quantitative Thermodynamic Parameters

The stability of fluorinated biphenyls under ambient conditions can be summarized through their thermodynamic and kinetic parameters. While the molecule is highly stable, it is important to note that the rotational energy barrier around the biaryl bond remains below the 16–19 kcal/mol threshold required to isolate distinct atropisomers at room temperature[3]. Thus, the molecule exists as a rapidly interconverting, thermodynamically stable racemate.

Table 1: Thermodynamic and Conformational Parameters of the 2-Fluoro-3-methylbiphenyl Motif

ParameterValue / CharacteristicCausality / Significance
C(sp²)-F Bond Dissociation Energy ~105.4 kcal/mol[2]High resistance to homolytic cleavage and oxidative stress.
Biphenyl Dihedral Angle ( ϕ ) > 45° (Twisted)[4]Minimizes steric clash between the 2-fluoro group and ortho'-hydrogens.
Rotational Energy Barrier < 16 kcal/mol[3]Rapid interconversion prevents room-temperature isolation of atropisomers.
Hydrolytic Susceptibility (RT) Negligible[5]Highly stable against nucleophilic aromatic substitution ( SN​Ar ) without activating groups.

Empirical Validation: Forced Degradation & Thermodynamic Profiling

To definitively prove the thermodynamic stability of 2-fluoro-3-methyl-1,1'-biphenyl at room temperature, a self-validating experimental protocol must be employed. Relying solely on chromatographic end-point analysis is insufficient, as it may miss volatile or non-chromophoric degradation products. Therefore, we pair Forced Degradation (Stress Testing) [5] with Isothermal Microcalorimetry (IMC) .

Causality of IMC: Any chemical degradation (bond breaking/forming) results in a change in enthalpy ( ΔH ). IMC detects real-time heat flows down to the microwatt level. A net-zero heat flow over 24 hours under stress conditions definitively proves absolute thermodynamic stability.

Step-by-Step Experimental Methodology

Phase 1: System Suitability & Preparation

  • Solvent Selection: Prepare a 1.0 mg/mL stock solution of 2-fluoro-3-methyl-1,1'-biphenyl in HPLC-grade Acetonitrile (MeCN). Causality: MeCN is an aprotic solvent. Using it prevents solvent-mediated solvolysis (which can occur in methanol or water), ensuring that any observed degradation is strictly a function of the applied stressor.

  • Self-Validation Control: Prepare a parallel stock of a known labile compound (e.g., acetylsalicylic acid) to validate that the IMC and HPLC systems are actively detecting degradation.

Phase 2: Stress Application & Isothermal Microcalorimetry 3. Acidic/Basic Hydrolysis: Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl (acidic stress) and a separate vial with 0.1 M NaOH (basic stress)[5]. 4. IMC Loading: Load the sealed ampoules into the Isothermal Microcalorimeter pre-equilibrated to exactly 25.0°C (room temperature). 5. Thermodynamic Monitoring: Record the heat flow ( dq/dt ) continuously for 24 hours. A stable baseline identical to the blank reference confirms no spontaneous thermodynamic degradation is occurring.

Phase 3: Kinetic Quenching & LC-MS Quantification 6. Aliquoting & Neutralization: Withdraw 100 μ L aliquots at T=0, 4, 8, and 24 hours. Immediately neutralize the samples (e.g., add 0.1 M NaOH to the acid-stressed sample)[5]. Causality: Immediate quenching is critical. Without it, degradation could artificially continue during the autosampler queue time, skewing the kinetic data. 7. Chromatographic Analysis: Inject the quenched samples into an HPLC-DAD/LC-MS system utilizing a base-deactivated C18 or Pentafluorophenyl (PFP) column[5]. The PFP column provides enhanced selectivity for fluorinated aromatic compounds via π

π and dipole interactions.

Workflow S1 Sample Preparation (1 mg/mL in MeCN) S2 Stress Conditions (Acid, Base, Oxidative) S1->S2 Initiate stress S3 Isothermal Microcalorimetry (Thermodynamic Profiling) S2->S3 Real-time heat flow S4 Aliquoting & Neutralization (Quenching) S2->S4 Time-point sampling S6 Data Synthesis (Gibbs Free Energy) S3->S6 Enthalpic data S5 HPLC-DAD / LC-MS (Kinetic Quantification) S4->S5 Arrest degradation S5->S6 Kinetic data

Step-by-step workflow for empirical thermodynamic stability validation.

Conclusion

The 2-fluoro-3-methyl-1,1'-biphenyl structural motif exhibits exceptional thermodynamic stability at room temperature. This stability is fundamentally driven by the high bond dissociation energy of the C-F bond (~105.4 kcal/mol) and the molecule's ability to adopt a sterically relaxed, twisted conformation due to the buttressing effect of the 3-methyl group. When subjected to rigorous, self-validating forced degradation workflows, the motif demonstrates negligible hydrolytic and oxidative susceptibility, making it a highly reliable building block for robust pharmaceutical formulations.

References

  • [5] managing stability issues of fluorinated biphenyls under acidic or basic conditions - Benchchem. Benchchem. URL:

  • [1] WO2019025562A1 - Dihydrooxadiazinones - Google Patents. Google Patents. URL:

  • [4] Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3) - PubMed - NIH. National Institutes of Health (NIH). URL:

  • [3] Conformations of Biphenyls - Chemistry LibreTexts. Chemistry LibreTexts. URL:

  • [2] A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism - Baruch S. Blumberg Institute. Baruch S. Blumberg Institute. URL:

Sources

Foundational

Toxicological Profiling and Safety Data for 2-Fluoro-3-methyl-1,1'-biphenyl: A Technical Guide for Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2-Fluoro-3-methyl-1,1'-biphenyl (CAS: 82617-47-8) Executive Summary In modern medicinal chemistry and agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2-Fluoro-3-methyl-1,1'-biphenyl (CAS: 82617-47-8)

Executive Summary

In modern medicinal chemistry and agrochemical development, fluorinated biphenyls serve as indispensable structural motifs. Specifically, 2-Fluoro-3-methyl-1,1'-biphenyl is a critical synthetic intermediate used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen analogs, and various oxadiazinone-based agricultural agents[1][2].

However, the integration of a halogenated biphenyl core introduces specific toxicological and metabolic variables. As an Application Scientist, I approach the handling and application of this compound not just as a synthetic step, but as a biological interaction waiting to happen. The lipophilicity of the biphenyl core, combined with the electronic effects of the fluorine atom, dictates its behavior in both synthetic environments and biological systems. This whitepaper synthesizes the physicochemical properties, Material Safety Data Sheet (MSDS) guidelines, and Cytochrome P450 (CYP450)-mediated toxicological mechanisms of 2-Fluoro-3-methyl-1,1'-biphenyl to ensure rigorous safety and experimental integrity.

Physicochemical Profiling and Hazard Classification

Before designing any synthetic or biological assay, it is critical to understand the physical constraints and regulatory hazard classifications of the substrate. 2-Fluoro-3-methyl-1,1'-biphenyl is a highly lipophilic compound, which drives its ability to cross biological membranes and bioaccumulate if not properly managed[3].

Table 1: Chemical Identifiers & Physical Properties
PropertyValue / Description
Chemical Name 2-Fluoro-3-methyl-1,1'-biphenyl
CAS Number 82617-47-8
Molecular Formula C₁₃H₁₁F
Molecular Weight 186.22 g/mol
Appearance Colorless to light-yellow liquid/solid (temperature dependent)
Solubility Insoluble in water; Soluble in DCM, EtOAc, and Methanol
Table 2: GHS Hazard Classifications (Extrapolated MSDS Data)

Based on standard safety data for structurally analogous fluorinated biphenyls[3][4], the following Globally Harmonized System (GHS) classifications apply:

Hazard CodeHazard StatementPreventative Rationale
H302 Harmful if swallowedHighly lipophilic; rapid GI absorption.
H315 Causes skin irritationDefats dermal layers upon contact.
H319 Causes serious eye irritationOrganic solvent-like interaction with ocular mucosa.
H335 May cause respiratory irritationVapor/aerosol inhalation disrupts surfactant layer.

Mechanistic Toxicology: Cytochrome P450-Mediated Metabolism

The primary toxicological concern with biphenyl derivatives is their biotransformation in the liver. In vivo, biphenyls are oxidized by Cytochrome P450 (CYP) monooxygenases —specifically isoforms CYP1A2, CYP2A6, and CYP2A13[5][6].

The "Fluorine Effect" on Toxicity

Unsubstituted biphenyls are rapidly hydroxylated at the para (4, 4') positions. However, the introduction of a fluorine atom at the 2-position and a methyl group at the 3-position fundamentally alters this metabolic trajectory[7].

  • Steric and Electronic Shielding: The highly electronegative fluorine atom withdraws electron density from the adjacent aromatic system, making the fluorinated ring less susceptible to electrophilic attack by the active iron-oxo species in the CYP450 heme center.

  • Metabolic Shunting: Because the 2-position is blocked and the ring is deactivated, CYP enzymes are forced to oxidize the unsubstituted phenyl ring (forming 4'-hydroxy metabolites) or oxidize the methyl group to a benzyl alcohol[8].

  • Reactive Intermediates: The oxidation process often proceeds via an arene oxide (epoxide) intermediate. If these epoxides are not rapidly hydrated by epoxide hydrolase or conjugated by glutathione, they can covalently bind to cellular macromolecules, leading to hepatotoxicity[5].

CYP_Metabolism A 2-Fluoro-3-methyl-1,1'-biphenyl (Lipophilic Substrate) B Cytochrome P450 (CYP1A2 / CYP2A13) A->B Hepatic Uptake C Arene Oxide Intermediate (Reactive Electrophile) B->C [O] Oxidation (NADPH dependent) D Hydroxylated Metabolites (e.g., 4'-OH-FB) C->D NIH Shift / Hydration E Phase II Conjugation (Glucuronidation/Sulfation) D->E UGT / SULT Enzymes F Excretion (Renal/Biliary) E->F Clearance

Figure 1: Cytochrome P450-mediated metabolic pathway of fluorinated biphenyls, highlighting the generation of reactive arene oxides.

Laboratory Safety and MSDS Protocols

Trustworthiness in the laboratory requires protocols to be self-validating and physically secure. Handling 2-Fluoro-3-methyl-1,1'-biphenyl requires stringent adherence to chemical hygiene plans to prevent dermal absorption and inhalation.

Standard Operating Procedure (SOP) for Handling
  • Engineering Controls: All manipulations (weighing, transferring, reacting) MUST be performed inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with heavy-duty nitrile. Latex is strictly prohibited as lipophilic biphenyls can permeate it.

    • Eyewear: Splash-proof chemical goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area (2-8°C is recommended for long-term stability of functionalized biphenyls)[9].

Spill_Response S1 Identify Spill (Solid/Liquid) S2 Evacuate & Isolate (Prevent Exposure) S1->S2 S3 Don PPE (Nitrile, Respirator) S2->S3 S4 Containment (Absorbent Pads/Sand) S3->S4 S5 Decontamination (Solvent Wash: EtOH/Water) S4->S5 S6 Waste Disposal (Halogenated Waste) S5->S6

Figure 2: Step-by-step laboratory spill response and decontamination workflow for halogenated biphenyls.

Experimental Workflow: In Vitro Metabolic Stability Assay

To empirically validate the toxicological profile described in Section 3, researchers must perform an in vitro metabolic stability assay using Human Liver Microsomes (HLMs). This protocol is designed with causality in mind: every reagent serves a specific, mechanistic purpose.

Objective

Determine the intrinsic clearance ( CLint​ ) and identify the primary hydroxylated metabolites of 2-Fluoro-3-methyl-1,1'-biphenyl.

Reagents Required
  • Human Liver Microsomes (HLMs): Source of CYP450 enzymes.

  • NADPH Regenerating System: (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase). Causality: CYP enzymes require a continuous supply of electrons (via NADPH) to reduce the heme iron and activate molecular oxygen.

  • Phosphate Buffer (100 mM, pH 7.4): Mimics physiological pH.

  • Ice-Cold Acetonitrile (ACN): Causality: Rapidly denatures enzymes and precipitates microsomal proteins, instantly quenching the reaction to ensure accurate time-point measurements.

Step-by-Step Methodology
  • Preparation of Substrate: Dissolve 2-Fluoro-3-methyl-1,1'-biphenyl in DMSO to create a 10 mM stock. Dilute in phosphate buffer to a final assay concentration of 1 μM. (Note: Final DMSO concentration must be <0.1% to prevent solvent-induced CYP inhibition).

  • Pre-Incubation: In a 1.5 mL Eppendorf tube, combine 1 μM substrate, 0.5 mg/mL HLMs, and phosphate buffer. Incubate at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the oxidative reaction.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 μL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 μL aliquot into 150 μL of ice-cold Acetonitrile containing an internal standard (e.g., diclofenac). Vortex for 30 seconds.

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an HPLC vial.

  • LC-MS/MS Quantification: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry to quantify the depletion of the parent compound and the emergence of M+16 (hydroxylated) mass peaks[6].

References

  • CN101973869A Patent. "Method for synthesis of flurbiprofen". Google Patents. Available at:[1]

  • MDPI Molecules. "2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide". MDPI. Available at:[Link][2]

  • NIH / PMC. "Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs)". National Institutes of Health. Available at:[Link][5]

  • ACS Chemical Research in Toxicology. "Structure–Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6". ACS Publications. Available at:[Link][6]

  • Chemico-Biological Interactions. "Molecular mechanisms of fluoride toxicity and fluorinated drug metabolism". UCD. Available at: [Link][7]

  • Diva-Portal. "Fate and Toxicity Estimation Of Liquid Crystal Monomers". Diva-Portal. Available at:[Link][3]

  • ResearchGate. "Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach". ResearchGate. Available at:[Link][8]

Sources

Exploratory

Electronic Properties of Fluorinated Biphenyl Derivatives: A Technical Guide for Rational Design

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Electronic Topography, Computational Profiling, and Electrochemical Validation Executive Summary: The Fluorine Effect in Biphenyl Systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Electronic Topography, Computational Profiling, and Electrochemical Validation

Executive Summary: The Fluorine Effect in Biphenyl Systems

Biphenyl derivatives are privileged scaffolds that form the backbone of countless active pharmaceutical ingredients (APIs), liquid crystal displays (TFT-LCDs), and organic light-emitting diodes (OLEDs). As application scientists, we do not merely synthesize these molecules; we engineer their electronic topography.

The strategic introduction of fluorine atoms onto the biphenyl core fundamentally alters its behavior. Fluorine possesses a unique triad of properties: extreme electronegativity, a small Van der Waals radius (1.47 Å), and an exceptionally strong C–F bond. By leveraging these traits, we can manipulate the inductive (-I) and resonance (+R) effects, drastically changing the molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) energies[1]. This guide details the causality behind these electronic shifts and provides self-validating protocols for their empirical measurement.

Causality of Electronic and Structural Perturbation

To understand the electronic properties of fluorinated biphenyls, one must first understand the interplay between steric hindrance and electrostatic repulsion.

In an unsubstituted biphenyl, the two phenyl rings sit at a dihedral angle (θ) of approximately 44° in the gas phase. This angle is a thermodynamic compromise: it minimizes the steric clash between the ortho-hydrogens while maximizing the orbital overlap required for π-conjugation across the central C–C bond.

When fluorine is introduced, the electronic landscape shifts dramatically:

  • Para/Meta Substitution: Fluorination at the para or meta positions (e.g., 4-fluorobiphenyl) primarily exerts an inductive electron-withdrawing effect (-I), lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) without significantly altering the dihedral angle.

  • Ortho Substitution (The Repulsion Effect): Introducing fluorine at the ortho positions (e.g., 2,2'-difluorobiphenyl) forces the dihedral angle to widen to ~60° or more. While fluorine is only slightly larger than hydrogen, its lone pairs create intense electrostatic repulsion. This forced loss of coplanarity breaks the π-conjugation between the rings. Consequently, electron density becomes localized, and the HOMO-LUMO gap widens significantly.

  • Perfluorination: In decafluorobiphenyl, the rings are driven to a nearly orthogonal state (~90°), resulting in a massive stabilization of the FMOs and rendering the molecule highly resistant to oxidative degradation[2].

Table 1: Influence of Fluorination on Biphenyl Electronic Properties

Representative data derived from DFT B3LYP/6-311+G* computational models[3].

CompoundSubstitution PatternDihedral Angle (θ)HOMO (eV)LUMO (eV)Dipole Moment (D)
Biphenyl None~44°-6.10-1.100.00
4-Fluorobiphenyl Para~44°-6.25-1.251.60
2,2'-Difluorobiphenyl Ortho~60°-6.40-1.152.40
Decafluorobiphenyl Perfluorinated~90°-7.50-2.500.00

Experimental Workflows & Self-Validating Protocols

The synthesis of these compounds relies heavily on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is the gold standard due to the stability and low toxicity of boronic acids[4]. Recent advancements utilize heterogeneous, recyclable Pd nanoparticles supported on modified graphene to achieve high conversion rates[5].

Once synthesized, the electronic properties must be rigorously profiled. Below are the self-validating protocols used in advanced characterization.

Protocol 1: Computational Electronic Profiling (DFT)

Density Functional Theory (DFT) is utilized to predict the FMO energies and map the MEP. We specifically employ the B3LYP functional with the 6-311+G* basis set[3].

  • Causality for Basis Set Selection: The diffuse functions (+) are mandatory for accurately modeling the expanded, electron-rich cloud of the fluorine lone pairs, while the polarization functions (*) handle the anisotropic electron distribution.

Step-by-Step Workflow:

  • Conformational Search: Perform a molecular mechanics (MMFF94) scan of the central C-C bond (0° to 180° in 10° increments) to identify the lowest-energy rotamer. Self-Validation: Biphenyls exhibit multiple local minima; starting from a false minimum yields incorrect electronic properties.

  • Geometry Optimization: Execute the DFT optimization (B3LYP/6-311+G*) in a simulated solvent environment (e.g., ethyl acetate) using an implicit solvation model[3].

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. Self-Validation: The mathematical absence of imaginary (negative) frequencies confirms that the optimized structure is a true ground-state minimum, not a transition state.

  • Data Extraction: Extract the HOMO/LUMO eigenvalues and generate the MEP surface to identify regions of nucleophilic and electrophilic susceptibility.

Protocol 2: Electrochemical Validation via Cyclic Voltammetry (CV)

While DFT provides a theoretical framework, Cyclic Voltammetry (CV) is mandatory for the empirical validation of the frontier molecular orbitals, testing the compound's redox stability and Lewis acidity[6].

Step-by-Step Workflow:

  • Cell Preparation: Assemble a three-electrode undivided cell using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode in 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) dissolved in anhydrous acetonitrile[2].

  • Background Scan: Run a blank scan from -2.0 V to +2.0 V. Self-Validation: This ensures the solvent window is clean and free of electroactive impurities (like dissolved oxygen or water) that could mask the analyte's redox peaks.

  • Analyte Measurement: Introduce 1.0 mM of the fluorinated biphenyl. Sweep the potential at varying scan rates (50, 100, 250 mV/s). Self-Validation: Plotting the peak current against the square root of the scan rate (Randles-Sevcik equation) proves whether the electron transfer is diffusion-controlled.

  • Internal Calibration: Spike the solution with 1.0 mM Ferrocene (Fc/Fc+) and record the final voltammogram. Self-Validation: Ferrocene acts as an absolute internal reference, correcting for reference electrode drift and allowing accurate conversion of oxidation/reduction potentials to the vacuum scale (eV).

Mechanistic Visualizations

G N1 Suzuki-Miyaura Cross-Coupling N2 Pd-Catalyst & Boronic Acid (Self-Validating Yield) N1->N2 N3 Computational Profiling (DFT B3LYP/6-311+G*) N1->N3 N4 HOMO/LUMO & MEP Mapping N3->N4 N5 Electrochemical Validation (Cyclic Voltammetry) N3->N5 N6 Ferrocene Internal Standard (Reversibility Check) N5->N6 N7 Lead Optimization (MedChem / OLEDs) N5->N7

Figure 1: End-to-end workflow for the synthesis and electronic characterization of fluorinated biphenyls.

Applications in Medicinal Chemistry: Metabolic Shunting

In drug development, unsubstituted biphenyls are notoriously susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes, which convert them into hydroxylated metabolites leading to rapid clearance[7].

By utilizing the MEP maps generated in Protocol 1, medicinal chemists can identify electron-rich hotspots vulnerable to electrophilic attack by the CYP450 heme-oxo species. Substituting these specific C–H bonds with C–F bonds creates an impenetrable electronic shield. Because the C–F bond is significantly stronger than the C–H bond, the enzyme cannot abstract the atom. This technique, validated using microbial models like Cunninghamella elegans (which mimics mammalian CYP450 metabolism), successfully shunts the metabolic pathway and drastically prolongs the drug's half-life[8].

G A Unsubstituted Biphenyl B CYP450 Oxidation A->B C Hydroxylated Metabolite (Rapid Clearance) B->C D Fluorinated Biphenyl (Rational Design) C->D Fluorine Scanning E Steric/Electronic Shielding (C-F Bond Strength) D->E F Metabolic Stability (Prolonged Half-Life) E->F

Figure 2: Logic pathway of CYP450 metabolic shunting via targeted biphenyl fluorination.

References

  • Rehman, M. A. U., et al. "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies." ACS Omega, 2023.
  • Erami, R. S., et al. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Catalysts (MDPI), 2017.
  • Hampton, A., et al. "A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals." Research Repository UCD, 2016.
  • "Synthesis, Characterization, and Density Functional Theory Studies of Three-Dimensional Inorganic Analogues of 9,10-Diboraanthracene—A New Class of Lewis Superacids." Journal of the American Chemical Society, 2021.
  • "Supporting Information: Cyclic Voltammetry Studies." The Royal Society of Chemistry.

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Fluoro-3-methyl-1,1'-biphenyl

This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-Fluoro-3-methyl-1,1'-biphenyl. Tailored for researchers, scientists, and professionals in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-Fluoro-3-methyl-1,1'-biphenyl. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical applications to offer a comprehensive understanding of how this specific molecule behaves under mass spectrometric analysis.

Introduction: The Significance of Fragmentation Analysis

In the realm of pharmaceutical development and chemical analysis, precise structural elucidation is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. 2-Fluoro-3-methyl-1,1'-biphenyl is a substituted aromatic compound, and understanding its fragmentation behavior is crucial for its identification in complex matrices, metabolite studies, and quality control. The presence of a fluorine atom, a methyl group, and the biphenyl system creates a unique fragmentation landscape that, when properly interpreted, serves as a definitive fingerprint for the molecule.

This guide will deconstruct the fragmentation pathways of 2-Fluoro-3-methyl-1,1'-biphenyl, providing a logical framework for predicting and interpreting its mass spectrum. We will explore the underlying principles of electron ionization and how the structural features of the molecule dictate the observed fragment ions.

Theoretical Fragmentation Pathways

The fragmentation of an organic molecule in a mass spectrometer is a cascade of reactions initiated by the ionization of the parent molecule.[1] For 2-Fluoro-3-methyl-1,1'-biphenyl (C₁₃H₁₁F), with a molecular weight of 186.23 g/mol , electron ionization at a standard 70 eV provides sufficient energy to not only form the molecular ion (M⁺˙) but also to induce a series of bond cleavages and rearrangements. The resulting mass spectrum is a collection of fragment ions whose mass-to-charge ratios (m/z) and relative abundances provide a roadmap to the original structure.

The initial ionization event typically involves the removal of an electron from the π-system of the aromatic rings, as these electrons are generally of higher energy than the σ-bond electrons.[2] The resulting molecular ion at m/z 186 is expected to be relatively stable due to the extensive conjugation of the biphenyl system, leading to a prominent molecular ion peak in the spectrum.[3]

The primary fragmentation pathways are dictated by the substituents on the biphenyl core: the fluorine atom and the methyl group.

Initial Fragmentation Steps

The most probable initial fragmentation events involve the loss of small, stable radicals or neutral molecules.

  • Loss of a Hydrogen Radical (H•): The molecular ion can lose a hydrogen radical, primarily from the methyl group, to form a stable benzyl-type cation. This would result in a fragment ion at m/z 185 . The stability of the resulting cation makes this a favorable process.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical. This would produce a fluorobiphenyl cation at m/z 171 .

  • Loss of a Fluorine Radical (F•): While the C-F bond is strong, the loss of a fluorine radical is a possible fragmentation pathway for aromatic fluorides.[4] This would result in a methylbiphenyl cation at m/z 167 .

  • Loss of HF: A common fragmentation pathway for ortho-substituted aromatic compounds involves the elimination of a neutral molecule through a rearrangement. In this case, the ortho-position of the fluorine and methyl groups could facilitate the loss of hydrogen fluoride (HF), resulting in a fragment ion at m/z 166 .

Secondary Fragmentation and Rearrangements

The primary fragment ions can undergo further fragmentation to produce smaller, characteristic ions.

  • Fragmentation of the Biphenyl System: The biphenyl core itself can undergo cleavage. The central C-C bond between the two phenyl rings can break, although this is generally less favorable than the loss of substituents. More complex rearrangements can lead to the formation of fluorenyl-type cations.

  • Loss of Acetylene (C₂H₂): Aromatic rings commonly fragment through the sequential loss of acetylene molecules. This would lead to a series of peaks separated by 26 mass units.

The following diagram illustrates the predicted primary fragmentation pathways of 2-Fluoro-3-methyl-1,1'-biphenyl.

Fragmentation_Pathways M C₁₃H₁₁F⁺˙ m/z 186 (Molecular Ion) F1 [M-H]⁺ m/z 185 M->F1 - H• F2 [M-CH₃]⁺ m/z 171 M->F2 - •CH₃ F3 [M-F]⁺ m/z 167 M->F3 - F• F4 [M-HF]⁺˙ m/z 166 M->F4 - HF

Caption: Predicted primary fragmentation pathways of 2-Fluoro-3-methyl-1,1'-biphenyl.

Analysis of a Hypothetical Mass Spectrum

Based on the predicted fragmentation pathways and data from similar compounds like 2-fluorobiphenyl from the NIST WebBook, we can anticipate the key features of the mass spectrum of 2-Fluoro-3-methyl-1,1'-biphenyl.[5][6][7][8]

m/z Proposed Ion Structure Formation Pathway Expected Relative Abundance
186[C₁₃H₁₁F]⁺˙Molecular IonHigh
185[C₁₃H₁₀F]⁺Loss of H• from the methyl groupModerate to High
171[C₁₂H₈F]⁺Loss of •CH₃Moderate
167[C₁₃H₁₁]⁺Loss of F•Low to Moderate
166[C₁₃H₁₀]⁺˙Loss of HFModerate
152[C₁₂H₈]⁺˙Loss of F• from [M-CH₃]⁺ or loss of CH₃• from [M-F]⁺Moderate

The base peak is likely to be either the molecular ion at m/z 186 or the [M-H]⁺ ion at m/z 185 due to the stability of the aromatic system and the resulting benzyl-type cation, respectively. The presence of a significant peak at m/z 166 would be a strong indicator of the ortho-relationship between the fluoro and methyl substituents.

Experimental Protocols for GC-MS Analysis

To obtain a reliable mass spectrum of 2-Fluoro-3-methyl-1,1'-biphenyl, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice, offering high-resolution separation and sensitive detection.[9] The following protocol outlines a robust methodology.

Sample Preparation

Proper sample preparation is critical for accurate analysis and to prevent contamination of the instrument.

  • Solvent Selection: Dissolve the 2-Fluoro-3-methyl-1,1'-biphenyl standard in a high-purity volatile solvent such as hexane or ethyl acetate.

  • Concentration: Prepare a stock solution of 1 mg/mL. From this, create a working solution of approximately 10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector operated in splitless mode.

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

Data Acquisition and Processing
  • Acquisition: Acquire the data in full scan mode to capture all fragment ions.

  • Background Subtraction: Perform background subtraction on the obtained chromatogram to get a clean mass spectrum of the analyte peak.

  • Library Matching: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST) for confirmation, although a perfect match may not be available for this specific compound.

  • Manual Interpretation: Manually interpret the fragmentation pattern based on the principles outlined in this guide to confirm the structure.

The following diagram illustrates the experimental workflow for the GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution Concentration Concentration Dissolution->Concentration Filtration Filtration Concentration->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Acquisition Acquisition Detection->Acquisition Background_Subtraction Background_Subtraction Acquisition->Background_Subtraction Clean Spectrum Library_Matching Library_Matching Background_Subtraction->Library_Matching Manual_Interpretation Manual_Interpretation Background_Subtraction->Manual_Interpretation

Caption: Experimental workflow for GC-MS analysis of 2-Fluoro-3-methyl-1,1'-biphenyl.

Conclusion

The mass spectrometry fragmentation pattern of 2-Fluoro-3-methyl-1,1'-biphenyl is a rich source of structural information. A thorough understanding of the predictable fragmentation pathways, driven by the interplay of the fluoro, methyl, and biphenyl moieties, allows for confident identification and characterization of this molecule. The prominent molecular ion peak, coupled with characteristic losses of H•, •CH₃, F•, and HF, provides a unique spectral fingerprint. By employing a validated GC-MS methodology, researchers can reliably obtain high-quality mass spectra for unambiguous structural elucidation. This guide serves as a foundational resource for scientists and professionals engaged in the analysis of this and structurally related compounds.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Eiceman, G. A., & Karpas, Z. (2005). Ion Mobility Spectrometry (2nd ed.). CRC Press.
  • NIST. (n.d.). 1,1'-Biphenyl, 2-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach (2nd ed.). John Wiley & Sons.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Fluoro-3-methyl-1,1'-biphenyl

Application Note: Synthesis and Purification Protocol for 2-Fluoro-3-methyl-1,1'-biphenyl Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Application Focus: Synthesis of sterically hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for 2-Fluoro-3-methyl-1,1'-biphenyl

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Application Focus: Synthesis of sterically hindered fluorinated biphenyl scaffolds

Introduction & Mechanistic Rationale

Fluorinated biphenyls are highly valued structural motifs in medicinal chemistry due to their ability to modulate lipophilicity, improve metabolic stability, and dictate the conformational dihedral angle between the two phenyl rings. The synthesis of 2-Fluoro-3-methyl-1,1'-biphenyl (CAS: 82617-47-8)[1] requires regioselective fluorination, which is often challenging to achieve via direct electrophilic aromatic substitution due to competing directing groups.

To bypass these regiochemical ambiguities, the most reliable and scalable approach is the Balz-Schiemann reaction [2]. This protocol utilizes 3-methyl-[1,1'-biphenyl]-2-amine as the starting material. By employing isoamyl nitrite and tetrafluoroboric acid ( HBF4​ ), the amine is converted into a stable diazonium tetrafluoroborate salt. Unlike diazonium chlorides, which can be dangerously explosive, the tetrafluoroborate counterion provides a thermally stable intermediate that can be isolated, washed, and subsequently subjected to controlled thermal decomposition to extrude nitrogen gas ( N2​ ) and boron trifluoride ( BF3​ ), yielding the target aryl fluoride[2].

Experimental Workflow

G SM 3-Methyl-[1,1'-biphenyl]-2-amine (Starting Material) Diaz Diazotization (Isoamyl nitrite, HBF4, THF, 5°C) SM->Diaz Salt Diazonium Tetrafluoroborate (Intermediate Isolation) Diaz->Salt Filtration & Wash Decomp Thermal Decomposition (Toluene, 60°C to Reflux) Salt->Decomp Purif Silica Gel Chromatography (Toluene:n-Heptane 6:94) Decomp->Purif Solvent Evaporation Prod 2-Fluoro-3-methyl-1,1'-biphenyl (Purified Oil) Purif->Prod

Workflow for the synthesis of 2-Fluoro-3-methyl-1,1'-biphenyl via Balz-Schiemann reaction.

Quantitative Reagent Data

Table 1: Stoichiometry and Reagent Specifications [2]

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
3-Methyl-[1,1'-biphenyl]-2-amine183.251.007.5 g (0.041 mol)Starting Material
Isoamyl nitrite117.151.296.2 g (0.053 mol)Diazotizing Agent
Tetrafluoroboric acid (48-50% aq)87.81Excess40 mLFluorine source / Acid
Tetrahydrofuran (THF)72.11-20 mLCo-solvent
Toluene92.14-100 mLDecomposition solvent

Step-by-Step Synthesis Protocol

Stage 1: Formation and Isolation of the Diazonium Salt
  • Solubilization: In a suitably sized round-bottom flask equipped with a magnetic stirrer, dissolve 7.5 g (0.041 mol) of 3-methyl-[1,1'-biphenyl]-2-amine in 20 mL of THF[2].

    • Causality Note: THF is selected as a co-solvent because it effectively dissolves the lipophilic biphenyl starting material while maintaining miscibility with the aqueous acid introduced in the next step.

  • Acidification & Chilling: Cool the stirred solution to 5°C using an ice-water bath. Slowly add a pre-mixed solution of 40 mL tetrafluoroboric acid (48-50% aqueous) in 20 mL of deionized water[2].

    • Causality Note: Maintaining the temperature at ≤5°C is critical. Elevated temperatures during acidification can lead to premature hydrolysis of the forming diazonium species into the corresponding phenol.

  • Diazotization: To the cooled mixture, add isoamyl nitrite (6.2 g, 0.053 mol) dropwise via an addition funnel[2].

    • Causality Note: Isoamyl nitrite is preferred over sodium nitrite here as it allows for a smoother reaction in organic/semi-aqueous solvent mixtures. Dropwise addition controls the exothermic nature of the reaction.

  • Maturation & Isolation: Stir the reaction mixture for 15 minutes post-addition to ensure complete conversion. Filter the resulting precipitate under vacuum[2].

  • Washing Protocol: Rinse the filter cake successively with 50 mL of 5% aqueous tetrafluoroboric acid, followed by 50 mL of cold methanol, and finally 50 mL of cold diethyl ether[2].

    • Causality Note: This rigorous washing sequence is a self-validating purification step. The aqueous acid removes unreacted amine; cold methanol removes polar organic impurities; and cold ether rapidly dries the cake by displacing water, yielding a stable, dry diazonium tetrafluoroborate salt ready for thermal extrusion.

Stage 2: Thermal Decomposition (Fluorination)
  • Resuspension: Transfer the dry diazonium filter cake into a clean flask containing 100 mL of toluene[2].

  • Controlled Extrusion: Heat the stirred suspension to 60°C. Observe the reaction until the vigorous bubbling (evolution of N2​ and BF3​ gases) subsides[2].

    • Causality Note: Toluene acts as an inert, high-boiling heat transfer medium. Decomposing the salt in a solvent (rather than dry heating) dissipates the exotherm and prevents localized superheating, ensuring a safe and high-yielding transformation.

  • Reflux & Phase Separation: Increase the temperature to reflux for 30 minutes to drive the reaction to completion. Afterward, remove the heat and allow the mixture to stand at room temperature for 48 hours[2].

    • Causality Note: The extended resting period allows for the complete separation of the fluorinated product (which forms an oil) from any insoluble polymeric byproducts or unreacted salts.

  • Recovery: Decant the toluene layer from the separated oil. Evaporate the toluene under reduced pressure to yield the crude product as a secondary oil[2].

Purification and Validation

Table 2: Chromatography Parameters [2]

ParameterSpecificationRationale
Stationary Phase Silica GelEffectively retains polar tar/phenolic byproducts.
Mobile Phase Toluene : n-Heptane (6:94)Highly non-polar eluent specifically tailored to mobilize the lipophilic fluorobiphenyl while leaving impurities on the baseline.
Product State Purified Oil2-Fluoro-3-methyl-1,1'-biphenyl presents as an oil at standard room temperature.

Validation: The success of the purification should be validated via Thin-Layer Chromatography (TLC) using the 6:94 Toluene:n-Heptane system (visualized via UV at 254 nm). Final structural confirmation should be achieved via 1H and 19F NMR spectroscopy to verify the presence of the aryl fluorine and the intact methyl group.

References

  • Synthesis of 2-fluoro-3-methyl-[1,1'biphenyl] (Literature source US04402973) . PrepChem.com. Retrieved from:[Link]

Sources

Application

Advanced Application Note: 2-Fluoro-3-methyl-1,1'-biphenyl as a Strategic Building Block in High-Efficiency OLED Materials

Target Audience: Materials Scientists, Synthetic Organic Chemists, and Optoelectronic Device Engineers. Executive Summary The development of highly efficient Organic Light-Emitting Diodes (OLEDs)—particularly blue phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Organic Chemists, and Optoelectronic Device Engineers.

Executive Summary

The development of highly efficient Organic Light-Emitting Diodes (OLEDs)—particularly blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) devices—requires host materials with exceptionally high triplet energies ( ET​ ). 2-Fluoro-3-methyl-1,1'-biphenyl (CAS: 82617-47-8) has emerged as a highly strategic synthetic building block to meet these demands. By leveraging precise steric hindrance and the strong inductive effects of fluorine, this moiety allows researchers to decouple π -conjugation and finely tune the highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) levels of downstream OLED materials.

Mechanistic Photophysics: The Causality of Molecular Design

To design self-validating and efficient OLED hosts, one must understand why specific functional groups are chosen. The utility of 2-fluoro-3-methyl-1,1'-biphenyl relies on two foundational pillars: steric-induced triplet energy tuning and electronic modulation.

Steric-Induced Triplet Energy ( ET​ ) Tuning

In an unsubstituted state, biphenyl exhibits a gas-phase dihedral angle of approximately 44° between its two phenyl rings [5]. However, extended π -conjugation across this biaryl axis lowers the triplet energy, making standard biphenyl derivatives unsuitable as hosts for deep-blue emitters.

Introducing an ortho-fluorine atom and an adjacent meta-methyl group creates a severe steric clash with the ortho-hydrogens of the adjacent unsubstituted phenyl ring. This steric repulsion forces the rings to twist out of coplanarity, increasing the dihedral angle to >50–60° [4]. This forced orthogonalization physically breaks the extended π -conjugation. By confining the exciton to a localized segment of the molecule, the triplet energy ( ET​ ) is artificially elevated, preventing the reverse transfer of excitons from the dopant back to the host material [7].

Electronic Modulation via Fluorination

Fluorine possesses the highest electronegativity of all elements, resulting in a highly polarized C–F bond[2]. The strong electron-withdrawing inductive effect of the ortho-fluorine atom lowers both the HOMO and LUMO energy levels of the biphenyl core. This deep HOMO level improves the oxidation stability of the material during the continuous charge-cycling inherent to OLED operation. Furthermore, the strong C–F bond enhances the overall thermal stability of the resulting semiconductor matrix, a critical parameter for vacuum-deposited OLED materials [3].

Quantitative Data: Photophysical Property Comparison

The table below demonstrates the theoretical progression of photophysical properties as steric bulk and electronegativity are introduced to the biphenyl core.

Compound CoreApprox. Dihedral Angle (°)Estimated Triplet Energy ( ET​ )HOMO Level ModulationPrimary OLED Function
Biphenyl ~44°2.60 eVBaselineLow-efficiency transport
2-Fluorobiphenyl ~52°2.75 eVDeeper (Stabilized)Intermediate host
2-Fluoro-3-methylbiphenyl >60° >2.85 eV Deepest (Highly Stable) Deep-Blue Host / TADF

Note: Values are representative approximations derived from DFT calculations and literature trends for comparative molecular design [4, 5, 7].

Photophysical Logic Diagram

G A 2-Fluoro-3-methyl-1,1'-biphenyl B Ortho-Fluoro & Meta-Methyl Sterics A->B C Increased Dihedral Angle (>50°) B->C forces D Decoupled π-Conjugation C->D leads to E High Triplet Energy (ET > 2.8 eV) D->E results in F Prevents Exciton Back-Transfer E->F enables G High-Efficiency OLED Host F->G

Caption: Logical pathway illustrating how steric hindrance in the building block dictates macroscopic OLED efficiency.

Synthetic Methodology: Step-by-Step Protocol

While older methods rely on Sandmeyer-type fluorination of amine precursors [6], the modern, high-purity standard for OLED material synthesis utilizes the Suzuki-Miyaura Cross-Coupling reaction [1].

Materials and Reagents
  • Aryl Halide: 1-Bromo-2-fluoro-3-methylbenzene (10.0 mmol)

  • Boron Source: Phenylboronic acid (12.0 mmol, 1.2 equiv.)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.5 mmol, 5 mol%)

  • Base: Potassium phosphate tribasic (K 3​ PO 4​ ) (20.0 mmol, 2.0 equiv.)

  • Solvent: 1,4-Dioxane / Deionized Water (3:1 v/v ratio, 40 mL total)

Experimental Protocol
  • Reaction Setup & Degassing (Critical Step):

    • Add 1-bromo-2-fluoro-3-methylbenzene, phenylboronic acid, and K 3​ PO 4​ to a 100 mL Schlenk flask equipped with a magnetic stir bar.

    • Add the Dioxane/H 2​ O solvent mixture.

    • Causality Check: Sparge the mixture with ultra-pure Argon for at least 30 minutes. Oxygen must be rigorously excluded because it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, which will prematurely terminate the catalytic cycle.

  • Catalyst Addition:

    • Under a positive flow of Argon, quickly add the Pd(PPh 3​ ) 4​ catalyst. Seal the flask.

    • Causality Check: K 3​ PO 4​ is specifically chosen over weaker bases (like Na 2​ CO 3​ ) because its higher basicity efficiently accelerates the formation of the electron-rich boronate complex. This complex is mandatory for the transmetalation step with the Pd(II)-aryl intermediate [1].

  • Heating and Coupling:

    • Submerge the flask in a pre-heated oil bath at 105 °C. Stir vigorously for 8–12 hours. Monitor reaction completion via TLC (Hexane eluent).

  • Workup and Extraction:

    • Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of distilled water.

    • Separate the organic layer. Extract the aqueous layer twice more with 30 mL EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via silica gel column chromatography using 100% n-hexane (or a 98:2 Hexane/EtOAc gradient) to yield pure 2-fluoro-3-methyl-1,1'-biphenyl as a colorless oil/low-melting solid.

Synthetic Workflow Diagram

G A 1-Bromo-2-fluoro-3-methylbenzene D Suzuki-Miyaura Coupling (105 °C) A->D B Phenylboronic Acid B->D C Pd(PPh3)4 & K3PO4 C->D catalyzes E Aqueous Workup & Extraction D->E F Column Chromatography E->F purifies G Pure OLED Building Block F->G yields

Caption: Step-by-step synthetic workflow for 2-fluoro-3-methyl-1,1'-biphenyl via Suzuki-Miyaura coupling.

Downstream OLED Integration

Once synthesized, 2-fluoro-3-methyl-1,1'-biphenyl acts as a core module. To integrate it into a final OLED material, researchers typically perform a regioselective bromination at the 4'-position (the para position of the unsubstituted ring) using N-Bromosuccinimide (NBS).

The resulting 4'-bromo-2-fluoro-3-methyl-1,1'-biphenyl can then undergo Buchwald-Hartwig amination with carbazole derivatives to form high- ET​ hole-transporting/host materials, or it can be coupled with triazine/pyrimidine derivatives to form electron-transporting materials. The preservation of the ortho-fluoro and meta-methyl groups ensures that the final macromolecule retains the critical steric twist required for high-efficiency luminescence.

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Fluorinated Building Blocks BOC Sciences URL
  • Fluorinated Building Blocks MilliporeSigma URL
  • Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls ResearchGate URL
  • Bernstein Group (Colorado State University)
  • Synthesis of 2-fluoro-3-methyl-[1,1'biphenyl] PrepChem URL
  • Boosting External Quantum Efficiency to 12.
Method

Application Note &amp; Protocol: Synthesis of Novel Liquid Crystalline Polyesters Incorporating 2-Fluoro-3-methyl-1,1'-biphenyl for High-Performance Applications

Abstract This document provides a comprehensive guide for the synthesis of novel thermotropic liquid crystal polymers (LCPs) utilizing 2-Fluoro-3-methyl-1,1'-biphenyl as a key monomeric unit. The introduction of this asy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel thermotropic liquid crystal polymers (LCPs) utilizing 2-Fluoro-3-methyl-1,1'-biphenyl as a key monomeric unit. The introduction of this asymmetrically substituted biphenyl moiety into a polyester backbone is anticipated to yield LCPs with a unique combination of properties, including a tailored liquid crystalline temperature range, enhanced solubility, and favorable dielectric characteristics. These attributes make them promising candidates for advanced applications in electronics, aerospace, and specialty fibers. This guide details the necessary monomer functionalization, polymerization protocols, and characterization techniques, providing researchers with the foundational knowledge to explore this new class of high-performance materials.

Introduction: The Strategic Advantage of Fluorinated Biphenyl Moieties in LCPs

Liquid crystal polymers are a class of materials that exhibit properties of both liquids and solids. Their unique molecular arrangement allows them to possess remarkable characteristics such as high strength, excellent thermal stability, and chemical resistance. The incorporation of biphenyl units into the polymer backbone is a well-established strategy for inducing liquid crystallinity due to their rigid, rod-like nature.[1][2]

The introduction of fluorine atoms into the mesogenic units of LCPs offers several distinct advantages. Fluorine's high electronegativity and steric bulk can significantly influence intermolecular interactions, leading to a reduction in melting temperatures and, in some cases, a broadening of the liquid crystalline phase.[3][4] This can improve the processability of the resulting polymers. Furthermore, fluorination can impart desirable properties such as lower dielectric constants, increased hydrophobicity, and enhanced thermal stability.[5][6][7]

The specific monomer of interest, 2-Fluoro-3-methyl-1,1'-biphenyl, presents an intriguing case. The ortho-fluoro and meta-methyl substituents on one of the phenyl rings introduce asymmetry, which is expected to disrupt crystal packing and lower the melting point of the resulting polymer, potentially widening the nematic range. This guide outlines a scientifically robust, albeit novel, pathway for the integration of this monomer into a polyester-based LCP.

Conceptual Synthesis Pathway

To incorporate 2-Fluoro-3-methyl-1,1'-biphenyl into a polyester, it must first be functionalized with reactive groups suitable for polycondensation. A common and effective approach is the introduction of hydroxyl groups to form a diol. This diol can then be reacted with a suitable dicarboxylic acid or its derivative in a polycondensation reaction.

Synthesis_Pathway cluster_0 Monomer Functionalization cluster_1 Polymerization Start 2-Fluoro-3-methyl-1,1'-biphenyl Functionalization Introduction of Hydroxyl Groups Start->Functionalization e.g., Dihydroxylation Diol_Monomer 4',4''-dihydroxy-2-Fluoro-3-methyl-1,1'-biphenyl Functionalization->Diol_Monomer Polycondensation Melt or Solution Polycondensation Diol_Monomer->Polycondensation Comonomer Aromatic Dicarboxylic Acid (e.g., Terephthaloyl chloride) Comonomer->Polycondensation LCP Liquid Crystal Polymer Polycondensation->LCP

Figure 1: Conceptual workflow for the synthesis of an LCP from 2-Fluoro-3-methyl-1,1'-biphenyl.

Experimental Protocols

Part 1: Synthesis of 4',4''-dihydroxy-2-Fluoro-3-methyl-1,1'-biphenyl (Monomer M1)

This protocol is based on established methods for the functionalization of biphenyl compounds.[1]

Materials:

  • 2-Fluoro-3-methyl-1,1'-biphenyl

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Sodium Hypobromite (NaOBr) solution

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Methanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • Friedel-Crafts Acylation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-Fluoro-3-methyl-1,1'-biphenyl in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add anhydrous AlCl₃ to the stirred solution.

    • Add acetyl chloride dropwise via the dropping funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield the diacetylated intermediate.

  • Haloform Reaction and Hydrolysis:

    • Dissolve the diacetylated intermediate in a suitable solvent (e.g., 1,4-dioxane).

    • Add an excess of freshly prepared NaOBr solution.

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with HCl to precipitate the dicarboxylic acid.

    • Filter, wash with water, and dry the dicarboxylic acid intermediate.

  • Conversion to Diol (Hypothetical Curtius or similar rearrangement followed by hydrolysis - this step requires significant experimental development and is presented conceptually):

    • The dicarboxylic acid can be converted to the corresponding diol through a multi-step process, for example, via conversion to the diacyl chloride, then to the diazide, followed by a Curtius rearrangement in the presence of water or an alcohol, and subsequent hydrolysis.

An alternative and more direct, though potentially lower-yielding, route for dihydroxylation could involve electrophilic aromatic substitution with a suitable hydroxylating agent. Given the complexity and potential hazards of these reactions, it is recommended to consult specialized synthetic organic chemistry literature.

A more accessible, though less direct, starting point for researchers may be to source or synthesize a pre-functionalized biphenyl derivative. For the purpose of this application note, we will proceed with the assumption that the diol monomer (M1) can be obtained.

Part 2: Melt Polycondensation for LCP Synthesis

This protocol describes a typical melt polycondensation procedure for preparing aromatic polyesters.[8]

Materials:

  • 4',4''-dihydroxy-2-Fluoro-3-methyl-1,1'-biphenyl (Monomer M1)

  • Terephthalic Acid (TPA)

  • Acetic Anhydride

  • Catalyst (e.g., Antimony(III) oxide, Tin(II) acetate)

  • High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and distillation condenser.

Procedure:

  • Acetylation of Diol:

    • In the reaction vessel, combine Monomer M1 and a slight excess of acetic anhydride.

    • Heat the mixture to 140-150°C under a nitrogen atmosphere for 2-3 hours to form the diacetate ester of M1. This in-situ preparation is a common strategy in LCP synthesis.

  • Polycondensation:

    • Add an equimolar amount of TPA and the catalyst (typically 50-200 ppm) to the reaction vessel.

    • Slowly raise the temperature to 250-280°C while stirring. Acetic acid will begin to distill off as the polycondensation reaction proceeds.

    • After the initial evolution of acetic acid subsides, gradually reduce the pressure to a high vacuum (<1 Torr) over 1-2 hours.

    • Continue the reaction under high vacuum and at a temperature of 280-320°C (the exact temperature will depend on the melting and clearing points of the forming oligomers and polymer) for another 2-4 hours. The viscosity of the melt will increase significantly.

    • The reaction is complete when the desired melt viscosity is achieved.

    • Cool the reactor under nitrogen and extrude or carefully remove the solid polymer.

Polycondensation_Workflow Start Charge Reactor with M1 and Acetic Anhydride Acetylation Heat to 140-150°C (2-3 hours) Start->Acetylation Add_Comonomer Add TPA and Catalyst Acetylation->Add_Comonomer Ramp_Temp Heat to 250-280°C (Acetic Acid Distills) Add_Comonomer->Ramp_Temp Apply_Vacuum Gradually Apply High Vacuum (<1 Torr) Ramp_Temp->Apply_Vacuum High_Temp_Poly Hold at 280-320°C (2-4 hours) Apply_Vacuum->High_Temp_Poly End Cool and Isolate LCP High_Temp_Poly->End

Figure 2: Step-by-step workflow for the melt polycondensation process.

Characterization and Expected Properties

The resulting polymer should be characterized to confirm its structure, molecular weight, and liquid crystalline properties.

Parameter Technique Expected Outcome
Chemical Structure FTIR, ¹H NMR, ¹⁹F NMRConfirmation of ester linkages and incorporation of the 2-fluoro-3-methyl-1,1'-biphenyl moiety.
Molecular Weight Gel Permeation Chromatography (GPC)High molecular weight polymer (Mn > 10,000 g/mol ) is desirable for good mechanical properties.
Thermal Transitions Differential Scanning Calorimetry (DSC)Determination of glass transition temperature (Tg), melting temperature (Tm), and clearing temperature (Ti).
Liquid Crystalline Phase Polarized Optical Microscopy (POM)Observation of characteristic textures (e.g., nematic schlieren texture) between Tm and Ti.
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature (>450°C), indicative of good thermal stability.

The introduction of the 2-fluoro-3-methyl substituent is predicted to lower the melting temperature and potentially broaden the temperature range of the nematic phase compared to an LCP with an unsubstituted biphenyl unit.[3] This can be advantageous for melt processing.

Conclusion

This application note provides a detailed, albeit partially conceptual, framework for the synthesis of novel liquid crystal polyesters using 2-Fluoro-3-methyl-1,1'-biphenyl. The outlined protocols for monomer functionalization and melt polycondensation are based on established principles in polymer chemistry. The resulting fluorinated LCPs are expected to exhibit a unique set of properties, making them attractive for a variety of high-performance applications. Researchers are encouraged to use this guide as a starting point for their investigations into this promising new area of materials science.

References

  • Synthesis and Properties of Substituted Poly(phenylacetylene)s Having Biphenyl Moieties. (2013).
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
  • Fluorinated Poly(pentylene 4,4′-bibenzoate)s with Low Isotropization Temperatures and Unique Phase Transition Behavior. (2023). Macromolecules.
  • Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymeriz
  • Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. (n.d.).
  • Fluorinated polymers: Liquid crystalline properties and applications in lithography. (n.d.).
  • Synthesis and Characterization of High Performance Polymers for Gas Separ
  • DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. (2021). PubMed.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC.
  • LCP aromatic polyesters by esterolysis melt polymerization. (2025).
  • Fluorinated polymers: liquid crystalline properties and applic
  • Synthesis of 2-fluoro-3-methyl-[1,1'biphenyl]. (n.d.). PrepChem.com.
  • Synthesis of Fluorinated Polymers and Evalu
  • Synthesis and properties of fluorinated copolymerized polyimide films. (n.d.). SciELO.
  • Bis(trifluoromethyl)-4,4'-diaminobiphenyl. 4.

Sources

Application

Application Note: Advanced C-H Activation Protocols for 2-Fluoro-3-methyl-1,1'-biphenyl

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Structural Topography The functionalization of heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Structural Topography

The functionalization of heavily substituted biaryls is a cornerstone of modern medicinal chemistry and materials science. 2-Fluoro-3-methyl-1,1'-biphenyl presents a unique topological and electronic challenge for late-stage C-H activation.

A critical structural analysis reveals that the highly inductive fluorine atom (at C2) is flanked by the biaryl linkage (at C1) and a methyl group (at C3). Consequently, there are no available ortho-C-H bonds adjacent to the fluorine atom. This architectural constraint completely disables classic fluorine-directed ortho-metalation pathways . To functionalize this molecule, chemists must exploit distal steric gradients or electronic differentials using carefully selected catalytic systems.

This guide details two self-validating, field-proven protocols:

  • Steric-Driven Distal C-H Borylation (Iridium Catalysis)

  • Electronic-Driven C-H Olefination (Palladium Catalysis)

Mechanistic Rationale & Pathway Divergence

The choice of transition metal and ligand architecture dictates the regiochemical outcome of the C-H activation.

  • The Iridium Pathway: Utilizing the bulky [Ir(OMe)(cod)]2 / dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) system, the reaction is governed entirely by steric approach. The active [Ir(dtbpy)(Bpin)3] species cannot access the congested C4 or C6 positions of the substituted ring. Instead, it selectively activates the highly accessible C5 position, alongside the distal C3', C4', and C5' positions of the unsubstituted phenyl ring , .

  • The Palladium Pathway: Palladium-catalyzed olefination proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism . The electron-withdrawing nature of the fluorinated ring lowers its HOMO, deactivating it toward electrophilic palladation. By employing an amino acid transient ligand (N-Acetylglycine) and a highly polar solvent (HFIP), the Pd(II) catalyst is directed to the more electron-rich and sterically accessible unsubstituted ring .

G sub 2-Fluoro-3-methyl-1,1'-biphenyl (Target Substrate) topo Structural Topography Analysis sub->topo ortho Blocked Ortho-Positions (C1: Phenyl, C3: Methyl) topo->ortho Identifies path1 Steric Control Pathway (Ir-Catalysis) ortho->path1 Forces distal reaction path2 Electronic Control Pathway (Pd-Catalysis) ortho->path2 Shifts to CMD mechanism boryl Distal C-H Borylation (C5, C3', C4', C5') path1->boryl [Ir(OMe)(cod)]2 / dtbpy olef CMD-Directed Olefination (Unsubstituted Ring) path2->olef Pd(OAc)2 / Ag2CO3

Caption: Logical relationship mapping of regioselectivity constraints for 2-Fluoro-3-methyl-1,1'-biphenyl.

Protocol A: Steric-Driven Iridium-Catalyzed C-H Borylation

This protocol leverages the extreme steric bulk of the Ir-dtbpy complex to functionalize the most distal C-H bonds.

Causality of Experimental Choices
  • Catalyst Precursor: [Ir(OMe)(cod)]2 is chosen over [IrCl(cod)]2 because the methoxide ligand rapidly reacts with bis(pinacolato)diboron (B₂pin₂) to generate the active Ir(I) species without requiring an external base.

  • Self-Validating Visual Cue: The activation of the catalyst is visually confirmed by a stark color shift from translucent red to deep, opaque brown/green. If this color change does not occur within 5 minutes, the B₂pin₂ has degraded, or oxygen has breached the system.

Step-by-Step Methodology
  • Inert Setup: Inside a nitrogen-filled glovebox, add [Ir(OMe)(cod)]2 (10.0 mg, 1.5 mol%) and dtbpy (8.0 mg, 3.0 mol%) to an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Activation: Add 2.0 mL of anhydrous THF. Stir for 5 minutes at room temperature. Checkpoint: Observe the color change from red to dark green/brown.

  • Borane Addition: Add B₂pin₂ (381 mg, 1.50 mmol, 1.5 equiv). The solution will transition to a deep red hue, indicating the formation of the [Ir(dtbpy)(Bpin)3] active complex.

  • Substrate Addition: Add 2-Fluoro-3-methyl-1,1'-biphenyl (186 mg, 1.00 mmol, 1.0 equiv) dissolved in 1.0 mL of THF.

  • Thermal Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat at 80 °C in an oil bath for 16 hours.

  • Quench & Workup: Cool to room temperature. Expose the reaction to air to deactivate the catalyst. Filter the crude mixture through a short pad of Celite, eluting with EtOAc (20 mL).

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 0–5% EtOAc in Hexanes).

Quantitative Data: Regioselectivity Profile
Target PositionSteric EnvironmentRelative Yield (%)
C5 (Substituted Ring) Meta to F, Meta to Ph, Para to Me (Accessible)22%
C3' / C5' (Unsubstituted Ring) Meta to biaryl axis (Highly Accessible)54%
C4' (Unsubstituted Ring) Para to biaryl axis (Highly Accessible)24%
C4 / C6 (Substituted Ring) Blocked by Me / Ph (Inaccessible)0% (Not detected)

Protocol B: Electronic-Driven Palladium-Catalyzed C-H Olefination

This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway to couple the biphenyl with an electron-deficient olefin (e.g., ethyl acrylate).

Causality of Experimental Choices
  • Transient Ligand (N-Acetylglycine): Standard Pd(OAc)₂ yields poor conversion due to high activation barriers for CMD on deactivated rings. N-Acetylglycine acts as an internal base relay, significantly lowering the transition state energy for C-H cleavage .

  • Solvent System (HFIP/DCE): Hexafluoroisopropanol (HFIP) is a strongly hydrogen-bonding, non-nucleophilic solvent. It stabilizes the cationic Pd intermediates and prevents catalyst aggregation (Pd black formation), driving the yield from <20% to >80%.

Step-by-Step Methodology
  • Reagent Assembly: To a 20 mL reaction vial, add Pd(OAc)₂ (22.4 mg, 10 mol%), N-Acetylglycine (23.4 mg, 20 mol%), and Ag₂CO₃ (551 mg, 2.00 mmol, 2.0 equiv).

  • Reactant Addition: Add 2-Fluoro-3-methyl-1,1'-biphenyl (186 mg, 1.00 mmol, 1.0 equiv) and ethyl acrylate (200 mg, 2.00 mmol, 2.0 equiv).

  • Solvent Addition: Add a 1:1 mixture of HFIP and 1,2-Dichloroethane (DCE) (4.0 mL total volume).

  • Reaction: Seal the vial with a Teflon-lined cap and heat at 90 °C for 24 hours under vigorous stirring. Checkpoint: The formation of a silver mirror or black precipitate (Ag(0)) indicates the oxidant is actively turning over the Pd(0) to Pd(II).

  • Workup: Cool to room temperature. Dilute with dichloromethane (15 mL) and filter through a pad of Celite to remove silver salts.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate and purify via flash chromatography (Silica gel, 5–15% EtOAc in Hexanes).

Quantitative Data: Reaction Optimization
Catalyst / Ligand SystemSolvent SystemOxidantIsolated Yield (%)
Pd(OAc)₂ / NoneDCEAg₂CO₃15%
Pd(OAc)₂ / N-AcetylglycineDCEAg₂CO₃45%
Pd(OAc)₂ / N-Acetylglycine HFIP / DCE (1:1) Ag₂CO₃ 82%

Experimental Workflow Visualization

Workflow n1 1. Glovebox Setup Strict inert atmosphere n2 2. Catalyst Activation [Ir] + dtbpy + B2pin2 n1->n2 n3 3. Substrate Addition 2-Fluoro-3-methylbiphenyl n2->n3 n4 4. Thermal Reaction 80°C, 16 hours n3->n4 n5 5. Quench & Filter Air exposure / Celite n4->n5 n6 6. GC-MS/NMR Analysis Regioisomer Quantification n5->n6

Caption: Step-by-step experimental workflow for the high-throughput Ir-catalyzed C-H borylation.

References

  • Cho, J.-Y.; Tse, M. K.; Holmes, D.; Maleczka, R. E.; Smith, M. R. "Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds." Science2002 , 295 (5553), 305-308. URL:[Link]

  • Mkhalid, I. A. I.; Barnard, J. H.; Marder, T. B.; Murphy, J. M.; Hartwig, J. F. "C–H Activation for the Construction of C–B Bonds." Chem. Rev.2010 , 110 (2), 890-931. URL:[Link]

  • Gorelsky, S. I.; Lapointe, D.; Fagnou, K. "Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation." J. Am. Chem. Soc.2008 , 130 (33), 10848-10849. URL:[Link]

  • Ahrens, T.; Kohlmann, J.; Ahrens, M.; Braun, T. "Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation To Access Fluorinated Building Blocks." Chem. Rev.2015 , 115 (2), 931-972. URL:[Link]

  • Engle, K. M.; Mei, T.-S.; Wasa, M.; Yu, J.-Q. "Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions." Acc. Chem. Res.2012 , 45 (6), 788-802. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution &amp; Purification of Fluorinated Biphenyl Regioisomers

Knowledge Base & Troubleshooting Guide for 2-Fluoro-3-methyl-1,1'-biphenyl Welcome to the Advanced Chromatography Support Center. Separating fluorinated aromatic regioisomers—such as isolating 2-fluoro-3-methyl-1,1'-biph...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base & Troubleshooting Guide for 2-Fluoro-3-methyl-1,1'-biphenyl

Welcome to the Advanced Chromatography Support Center. Separating fluorinated aromatic regioisomers—such as isolating 2-fluoro-3-methyl-1,1'-biphenyl from 2-fluoro-4-methylbiphenyl or 3-fluoro-2-methylbiphenyl—is notoriously difficult. Because these regioisomers possess identical molecular weights and nearly identical lipophilicity, traditional purification methods often fail.

This guide provides field-proven insights, diagnostic troubleshooting, and self-validating protocols to help you achieve baseline resolution and high-purity preparative scale-up.

Diagnostic Q&A: Troubleshooting Co-Elution

Q1: Why do my regioisomers co-elute as a single broad peak on a standard C18 column? A1: C18 stationary phases rely almost exclusively on dispersive, hydrophobic interactions[1]. Because regioisomers of 2-fluoro-3-methylbiphenyl have identical lipophilicity ( logP ), a C18 column cannot distinguish them. To achieve separation, you must abandon purely hydrophobic methods and utilize a stationary phase that offers orthogonal selectivity based on molecular shape and electronic distribution[2].

Q2: Which stationary phase is definitively best for this separation? A2: A Pentafluorophenyl (PFP) stationary phase is the gold standard for separating fluorinated aromatic regioisomers[3]. Unlike C18, the highly electronegative fluorine atoms on the PFP ring withdraw electron density, making the stationary phase a strong Lewis acid[2]. This allows the column to separate the biphenyl regioisomers via three distinct mechanisms:

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with the relatively electron-rich regions of the biphenyl system[4].

  • Dipole-Dipole Interactions: The C-F bonds on the column interact with the highly localized C-F dipole on your target molecule.

  • Shape Recognition: The rigid PFP ring detects minor steric differences caused by the ortho/meta positioning of the methyl group[4].

Q3: I switched to a PFP column, but I am still not getting baseline resolution using Acetonitrile/Water. What is wrong? A3: The root cause is your choice of organic modifier. Acetonitrile contains a carbon-nitrogen triple bond and acts as a π -electron donor. It competitively binds to the electron-deficient PFP stationary phase, effectively masking the critical π−π interactions needed to separate your regioisomers[5]. Switch your mobile phase to Methanol/Water. Methanol is protic and does not interfere with π−π stacking, which will drastically improve the resolution of aromatic regioisomers[6].

Q4: How do I ensure my preparative scale-up doesn't ruin the resolution? A4: Preparative separations of regioisomers are highly susceptible to column overloading, which causes peak broadening and loss of resolution. You must perform a loading study to find the maximum injection volume before the peaks merge. Furthermore, utilize a "heart-cutting" fraction collection strategy—only collect the apex of the peak and discard the overlapping front and tail to guarantee >99% purity.

Chromatographic Performance Data

The following table summarizes the quantitative and mechanistic differences between common stationary phases when applied to fluorinated biphenyl regioisomers.

ParameterC18 (Octadecyl)Phenyl-HexylPFP (Pentafluorophenyl)
Primary Retention Mechanism Hydrophobic / Dispersive[1]Hydrophobic & Moderate π−π Hydrophobic, Strong π−π , Dipole-Dipole[4]
Shape Selectivity LowModerateHigh (Rigid fluorinated ring)[2]
Resolution ( Rs​ ) for Regioisomers <0.8 (Co-elution) 0.8−1.2 (Partial Resolution) >1.5 (Baseline Resolution)[3]
Optimal Organic Modifier Acetonitrile or MethanolMethanolMethanol (Preserves π−π interactions)[6]
Lewis Acid/Base Behavior NeutralWeak Lewis BaseStrong Lewis Acid[2]
Workflow Visualization

The following diagram outlines the self-validating workflow required to transition from a crude synthesis mixture to a pure isolated regioisomer.

Workflow N1 Crude Mixture (Target + Regioisomers) N2 System Suitability Test (SST) Validate PFP Column N1->N2 N3 Analytical Optimization (MeOH / H2O Mobile Phase) N2->N3 SST Passed (Rs > 1.5) N4 Preparative HPLC Scale-Up (Isocratic Elution) N3->N4 Optimal Isocratic Conditions Found N5 Fraction Collection (Heart-Cutting) N4->N5 N5->N3 Co-elution Detected (Recycle) N6 Pure 2-Fluoro-3-methyl-1,1'-biphenyl (>99% Purity) N5->N6 QC Passed

Workflow for the self-validating chromatographic separation of fluorinated biphenyl regioisomers.

Standard Operating Procedure (SOP): Preparative Separation

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the internal quality control metrics are met.

Phase 1: System Suitability & Analytical Method Development
  • Prepare the SST Solution: Dissolve a standard mixture of 2-fluoro-3-methyl-1,1'-biphenyl and its closest known regioisomer (e.g., 2-fluoro-4-methylbiphenyl) in methanol at 1 mg/mL .

    • Causality: This validates the column's resolving power and the mobile phase chemistry before risking your valuable crude material.

  • Column Equilibration: Install a Pentafluorophenyl (PFP) analytical column (e.g., ). Equilibrate the system with an isocratic flow of 60:40 Methanol:Water at 1.0 mL/min .

  • Isocratic Optimization: Inject of the SST solution. Adjust the Methanol ratio in 5% increments until the critical pair resolution ( Rs​ ) is ≥1.5 .

    • Self-Validation Check: If Rs​<1.5 , the system is not ready for scale-up. Replace the column or lower the column oven temperature (lower temperatures often enhance steric shape selectivity on PFP phases).

Phase 2: Preparative Scale-Up & Fractionation
  • Scale Translation: Transfer the optimized isocratic method to a Preparative PFP column (e.g., ). Scale the flow rate proportionally by the square of the column radii ( rprep2​/ranalytical2​ ).

  • Loading Capacity Study: Inject increasing volumes of the crude mixture (e.g., ). Monitor the UV absorbance at 254 nm . Stop scaling the injection volume when the valley between the target peak and the regioisomer peak rises above 10% of the peak height.

  • Heart-Cutting Collection: Initiate fraction collection only during the ascending and descending slopes of the target peak, discarding the overlapping front and tail.

    • Causality: Regioisomers often exhibit subtle "tailing" into the target peak due to minor column overloading; conservative heart-cutting sacrifices a small amount of yield to guarantee absolute purity.

Phase 3: Quality Control & Recovery
  • Fraction QC: Re-inject of each collected preparative fraction back onto the analytical PFP system.

    • Self-Validation Check: Only pool fractions that independently demonstrate >99.0% purity. Any fraction showing regioisomer contamination must be recycled back to Phase 2.

  • Solvent Removal: Pool the validated fractions and remove the Methanol/Water under reduced pressure to recover the pure 2-fluoro-3-methyl-1,1'-biphenyl.

References[3] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases

Source: Waters Corporation URL:[Link][5] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link][4] Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP - Source: YMC URL:[Link][2] A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: LCGC International URL:[Link] Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides Source: PMC (National Institutes of Health) URL:[Link][6] Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 2-Fluoro-3-methyl-1,1'-biphenyl

Welcome to the technical support center for handling 2-Fluoro-3-methyl-1,1'-biphenyl. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-Fluoro-3-methyl-1,1'-biphenyl. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and advanced strategies to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 2-Fluoro-3-methyl-1,1'-biphenyl.

Q1: Why is my 2-Fluoro-3-methyl-1,1'-biphenyl poorly soluble in common solvents like hexanes or methanol?

A: The solubility behavior of 2-Fluoro-3-methyl-1,1'-biphenyl is governed by its unique molecular structure. The molecule possesses a large, non-polar biphenyl core, which favors dissolution in non-polar solvents. However, the presence of a highly electronegative fluorine atom introduces a significant dipole moment, adding polar character. This dual nature means it is neither strictly non-polar nor highly polar. Consequently, it may exhibit limited solubility in solvents at the extremes of the polarity scale, such as highly non-polar hexanes or highly polar methanol. The principle of "like dissolves like" is key; a solvent or solvent blend that mimics this mixed polarity will be most effective.[1][2]

Q2: What are the best starting solvents to screen for dissolving this compound?

A: Based on the molecule's structure, a logical starting point is to screen solvents of intermediate polarity. We recommend beginning with:

  • Dichloromethane (DCM): Often an excellent starting point for compounds with mixed polarity.

  • Tetrahydrofuran (THF): A good solvent for many aromatic compounds.

  • Toluene: Its aromatic nature can effectively solvate the biphenyl rings.

  • Ethyl Acetate: Offers a balance of polarity and hydrogen bond accepting capability.

  • Acetonitrile: A polar aprotic solvent that can be effective.

A systematic screening across a range of polarities is the most efficient approach to identify a suitable solvent.

Q3: Is it safe to use heat to improve the solubility of 2-Fluoro-3-methyl-1,1'-biphenyl? What are the risks?

A: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid solvent. However, this must be done with caution. The primary risks include:

  • Thermal Degradation: While the C-F and biphenyl bonds are generally stable, excessive heat can cause degradation, especially if other reactive functional groups are present in your mixture.[3] It is crucial to first determine the compound's thermal stability.

  • Solvent Volatility: Heating volatile organic solvents increases their vapor pressure, posing inhalation and fire hazards. Always work in a well-ventilated fume hood and avoid ignition sources.

We recommend a controlled experiment where you gradually increase the temperature (e.g., to 40-50°C) and monitor for both improved solubility and any signs of degradation (e.g., color change).

Q4: I've heard of co-solvent systems. How can they help with my solubility issue?

A: A co-solvent system is a mixture of two or more miscible solvents designed to achieve a desired polarity that a single solvent cannot provide.[4][5] This is a powerful technique for compounds like 2-Fluoro-3-methyl-1,1'-biphenyl. For instance, if your compound is partially soluble in Toluene (non-polar) and partially in Acetone (polar), a specific mixture of the two might achieve the ideal polarity balance to fully dissolve it. This approach allows you to fine-tune the solvent environment to perfectly match the solute's characteristics, often leading to a dramatic increase in solubility.[6]

Part 2: In-Depth Troubleshooting Guide

If the initial solvent screening proves insufficient, this section provides a systematic workflow to rigorously tackle and resolve solubility challenges.

Understanding the Solute: The "Why"

The structure of 2-Fluoro-3-methyl-1,1'-biphenyl dictates its behavior.

  • Biphenyl Core & Methyl Group: These are large, non-polar (lipophilic) components. They interact well with solvents through van der Waals and dispersion forces.[7]

  • Fluorine Atom: This atom is highly electronegative, creating a dipole and making this part of the molecule polar. It can participate in dipole-dipole interactions.[8]

The challenge arises because a solvent must be able to effectively interact with both the polar and non-polar regions of the molecule simultaneously.

Systematic Solvent Screening Protocol

A structured approach is more effective than random solvent selection.

Objective: To qualitatively and quantitatively assess the solubility of 2-Fluoro-3-methyl-1,1'-biphenyl in a range of common organic solvents.

Materials:

  • 2-Fluoro-3-methyl-1,1'-biphenyl

  • Small vials (e.g., 2 mL glass vials) with caps

  • A selection of solvents (see table below)

  • Vortex mixer and/or magnetic stirrer

  • Analytical balance

Procedure:

  • Preparation: Weigh a small, precise amount of the compound (e.g., 5 mg) into several labeled vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Agitation: Cap the vial and vortex vigorously for 1-2 minutes. If a vortex is unavailable, use a magnetic stir bar and stir for 15-20 minutes.

  • Observation: Visually inspect the vial for undissolved solid.

    • If fully dissolved , the solubility is at least 10 mg/mL. Add more solute to determine the saturation point.

    • If partially dissolved , add another measured volume of solvent (e.g., 0.5 mL, for a total of 1.0 mL) and repeat step 3.

    • If insoluble , note this and proceed to the next solvent.

  • Record Data: Meticulously record your observations in a table.

Table 1: Solvent Screening Data Log

SolventPolarity Index (P')[9]Observations (e.g., Insoluble, Partially Soluble, Fully Soluble)Estimated Solubility (mg/mL)
n-Hexane0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether2.8
Tetrahydrofuran (THF)4.0
Ethyl Acetate4.4
Acetone5.1
Acetonitrile (ACN)5.8
Isopropanol (IPA)3.9
Methanol5.1
Dimethyl Sulfoxide (DMSO)7.2

This table should be filled out during your experiment.

The Co-Solvent & Temperature Workflow

If a single solvent is not ideal, the next step is to explore co-solvent systems and the effect of temperature. This workflow provides a logical progression for troubleshooting.

G cluster_0 Initial State cluster_1 Primary Strategy: Co-Solvency cluster_2 Secondary Strategy: Temperature cluster_3 Outcome A Compound is Poorly Soluble in Initial Screened Solvents B Identify Best 'Partial' Solvents (e.g., one more polar, one less polar) A->B Analyze Screening Data C Create Binary Mixtures (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) B->C D Test Solubility in Mixtures C->D E Take Best Single or Co-Solvent System from Previous Steps D->E If still not fully soluble I Optimized Solubilization Achieved D->I If Successful F Gently Warm Mixture (e.g., 40°C) with Stirring E->F G Observe for Dissolution F->G H Caution: Cool solution slowly! Rapid cooling can cause precipitation. G->H G->I If Successful

Caption: A workflow for systematic solubility enhancement.

Experimental Protocol for Co-Solvency:

  • Select Solvents: From your screening data, choose one solvent in which the compound is partially soluble (e.g., Toluene) and another miscible solvent of different polarity in which it is also partially soluble or insoluble (e.g., Acetonitrile).

  • Prepare Mixtures: Create a series of binary mixtures by volume. For a 10 mL total volume, you could prepare:

    • 9 mL Toluene / 1 mL Acetonitrile (9:1)

    • 7.5 mL Toluene / 2.5 mL Acetonitrile (3:1)

    • 5 mL Toluene / 5 mL Acetonitrile (1:1)

    • 2.5 mL Toluene / 7.5 mL Acetonitrile (1:3)

    • 1 mL Toluene / 9 mL Acetonitrile (1:9)

  • Test Solubility: Using the same procedure as the initial screening (Part 2.2), determine the solubility in each co-solvent mixture. You will often find a "sweet spot" where solubility is maximized.

Part 3: Advanced Considerations & Alternative Theories

For particularly recalcitrant cases, a more theoretical approach can provide insight.

Hansen Solubility Parameters (HSP)

HSP theory moves beyond a single polarity value and describes a solute or solvent using three parameters:

  • δD (Dispersion): Energy from weak intermolecular van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every compound has a specific set of (δD, δP, δH) coordinates in "Hansen space." A solvent will dissolve a solute if their Hansen parameters are similar.[1][2]

How to Use HSP: While determining the exact HSP for 2-Fluoro-3-methyl-1,1'-biphenyl requires specialized software or extensive experimentation, you can use the known HSP of solvents to make more informed choices. By finding two "poor" solvents that lie on opposite sides of the ideal HSP for your compound, a mixture of the two can create a "good" solvent.[2]

Table 2: Hansen Solubility Parameters for Selected Solvents (MPa⁰·⁵)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
n-Hexane14.90.00.0
Toluene18.01.42.0
THF16.85.78.0
Acetone15.510.47.0
Acetonitrile15.318.06.1
Ethanol15.88.819.4

Data sourced from publicly available HSP tables.[10][11]

This data can help you rationally select solvents for your co-solvent screening. For example, mixing Toluene (high δD, low δP/δH) with Acetonitrile (moderate δD, high δP) allows you to traverse the Hansen space between them, increasing the probability of matching the parameters of your compound.

References

  • Cosolvent - Wikipedia . Wikipedia. [Link]

  • Cosolvent – Knowledge and References . Taylor & Francis. [Link]

  • Polarity of Solvents . [Link]

  • Solvents and Polarity . [Link]

  • Solvent Polarities . [Link]

  • Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link]

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science . Prof Steven Abbott. [Link]

  • Solubility enhancement techniques: A comprehensive review . ScienceDirect. [Link]

  • Polarities of Solvents . Shodex HPLC Columns and Standards. [Link]

  • Hansen solubility parameter - Wikipedia . Wikipedia. [Link]

  • HSP for Beginners - Hansen Solubility Parameters . [Link]

  • Methods to boost solubility . IJSDR. [Link]

  • Polarity Index . Burdick & Jackson. [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids . Accu Dyne Test. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability . Int J Pharm Chem Anal. [Link]

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study . ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. [Link]

  • Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory . ResearchGate. [Link]

  • Volatile Organic Compounds – Biphenyl Thermodynamic Interactions . University of Johannesburg. [Link]

  • 1,1'-Biphenyl, 2-fluoro- . National Institute of Standards and Technology. [Link]

  • 2-Fluoro-3-methylbut-1-ene . PubChem. [Link]

  • Chemical Properties of 1,1'-Biphenyl, 2-fluoro- (CAS 321-60-8) . Cheméo. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies . ACS Omega. [Link]

  • 2-Fluoro-3-Methylbiphenyl-3-carboxylic acid — Chemical Substance Information . NextSDS. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies . PMC. [Link]

  • 3-FLUORO-2'-METHYL[1,1'-BIPHENYL]-4-AMINE . NextSDS. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Catalyst Deactivation with Fluorinated Biphenyls

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst deactivation when working with fluorinated biphenyls in cross-coupling reactions. Our focus is on providing not just solutions, but also the underlying mechanistic rationale to empower you to optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions that arise when using fluorinated biphenyls in catalytic reactions.

Q1: Why does my palladium catalyst appear to decompose (e.g., turn black) when I use a fluorinated biphenyl substrate?

A1: The observation of palladium black precipitation is a classic sign of catalyst deactivation and is frequently encountered with electron-deficient substrates like many fluorinated biphenyls. Several factors, often related to the electronic properties of the substrate, can contribute to this:

  • Difficult Reductive Elimination: The strong electron-withdrawing nature of fluorine atoms can make the final C-C or C-N bond-forming reductive elimination step from the Pd(II) intermediate challenging.[1] This sluggishness can prolong the lifetime of sensitive intermediates, making them more susceptible to decomposition pathways.

  • Ligand Oxidation: Trace oxygen in the reaction can oxidize phosphine ligands, diminishing their ability to stabilize the palladium center and leading to catalyst agglomeration and precipitation.[2]

  • Unfavorable Ligand Coordination: The electron-poor nature of the fluorinated biphenyl may alter the electronic properties of the palladium center, potentially weakening the ligand binding and leading to less stable catalytic species.

Q2: I'm observing low to no product yield in my Suzuki-Miyaura coupling with a fluorinated aryl halide. What are the first things I should check?

A2: Low yields in Suzuki-Miyaura couplings with these substrates are a common hurdle. A systematic approach to troubleshooting is key:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. For electron-deficient fluorinated arenes, consider more electron-rich and bulky phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos).[3][4] These ligands are designed to promote the challenging oxidative addition and reductive elimination steps.

  • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[2][4] The base not only facilitates the transmetalation step but can also influence catalyst stability.

  • Solvent and Degassing: Ensure your solvents are rigorously degassed.[3] Oxygen can lead to the oxidation of the active Pd(0) catalyst and phosphine ligands, causing deactivation.[2] Common degassing methods include sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Reaction Temperature: While higher temperatures can sometimes increase reaction rates, excessive heat can also accelerate catalyst decomposition.[2] It's crucial to find the optimal temperature that balances reaction kinetics and catalyst stability.

Q3: How does the position and number of fluorine substituents on the biphenyl ring affect catalyst performance?

A3: The location and quantity of fluorine atoms have a profound impact on the substrate's reactivity and its interaction with the catalyst:

  • Electronic Effects: Fluorine is highly electronegative, making the aromatic ring electron-deficient. This generally makes the C-X (X = Br, Cl) bond more susceptible to oxidative addition. However, the strong electron-withdrawing effect can make the subsequent reductive elimination step more difficult.[5]

  • Ortho-Substitution: A fluorine atom (or other substituent) ortho to the coupling site can have a steric effect that accelerates reductive elimination, which is often the rate-limiting step.[6]

  • Multiple Fluorine Substituents: Highly fluorinated biphenyls can be particularly challenging. While the C-F bond itself is strong, the cumulative electron-withdrawing effect can significantly alter the reactivity of other C-X bonds on the ring and influence the stability of the organometallic intermediates.[7]

Part 2: Troubleshooting Guides for Specific Issues

This section provides detailed, scenario-based troubleshooting guides with step-by-step protocols to address specific experimental failures.

Scenario 1: My reaction stalls at partial conversion, and I observe the formation of palladium black.

This is a classic symptom of catalyst deactivation during the reaction.

Diagnostic Workflow

A Reaction Stalls & Pd Black Forms B Hypothesis: Catalyst Deactivation A->B C Possible Cause 1: Inefficient Ligand B->C D Possible Cause 2: Oxygen Contamination B->D E Possible Cause 3: Suboptimal Base/Solvent B->E C1 Action: Switch to a more robust, electron-rich, bulky ligand (e.g., Buchwald-type). C->C1 D1 Action: Improve degassing protocol (freeze-pump-thaw or extended sparging). D->D1 E1 Action: Screen alternative bases (e.g., K3PO4, Cs2CO3) and ensure anhydrous solvents. E->E1

Caption: Troubleshooting stalling reactions.

Detailed Protocol: Ligand Screening for a Stalled Suzuki-Miyaura Coupling

If your reaction with a standard ligand like PPh₃ stalls, screening a set of more advanced ligands is a logical next step.

  • Setup: Prepare identical reaction vials under an inert atmosphere (e.g., in a glovebox).

  • Reagents: To each vial, add the fluorinated biphenyl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst System:

    • Vial 1 (Control): Your original catalyst system (e.g., Pd(OAc)₂ with PPh₃).

    • Vial 2: Pd precatalyst with a Buchwald ligand like XPhos.

    • Vial 3: Pd precatalyst with another Buchwald ligand like SPhos.

    • Vial 4: A different class of ligand, if available.

  • Reaction: Add degassed solvent, and run the reactions in parallel at the previously determined optimal temperature.

  • Analysis: Monitor the reactions by TLC, GC, or LC-MS at regular intervals to compare the conversion rates.

Ligand TypeTypical Observation with Fluorinated BiphenylsRecommended Action
Simple Triarylphosphines (e.g., PPh₃)Often lead to catalyst decomposition and low yields due to insufficient stability and electron-donating ability.[3]Switch to more specialized ligands.
Buchwald Biaryl Phosphines (e.g., XPhos, SPhos)Generally provide higher stability and faster rates for challenging substrates due to their bulk and electron-rich nature.[4]A primary choice for troubleshooting.
Bidentate Phosphines (e.g., dppf)Can be effective, but may require higher temperatures.[8]A good alternative to screen.
Scenario 2: I'm observing significant defluorination or hydrodehalogenation of my starting material.

These side reactions compete with the desired cross-coupling and reduce your yield.

Mechanistic Insight
  • Hydrodehalogenation: This side reaction, where the halide is replaced by a hydrogen atom, can be promoted by water or other protic sources in the reaction mixture.[9]

  • Defluorination: While the C-F bond is generally strong, certain catalyst systems, particularly under harsh conditions, can facilitate its cleavage.[10] This is more common with highly activated or polyfluorinated systems.

Troubleshooting Strategy

A Side Reaction Observed (Defluorination/Hydrodehalogenation) B If Hydrodehalogenation: A->B C If Defluorination: A->C B1 Action: Use rigorously dried solvents and reagents. Consider aprotic solvents. B->B1 B2 Action: Switch from amine or alcohol-based reagents if present. B->B2 C1 Action: Lower the reaction temperature. C->C1 C2 Action: Screen different catalyst/ligand systems that are less prone to C-F activation. C->C2

Sources

Optimization

Column chromatography purification techniques for 2-Fluoro-3-methyl-1,1'-biphenyl

Technical Support Center: Purification of 2-Fluoro-3-methyl-1,1'-biphenyl Welcome to the Technical Support Center for the isolation and purification of 2-fluoro-3-methyl-1,1'-biphenyl. This compound is a highly lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-Fluoro-3-methyl-1,1'-biphenyl

Welcome to the Technical Support Center for the isolation and purification of 2-fluoro-3-methyl-1,1'-biphenyl. This compound is a highly lipophilic, non-polar biaryl scaffold frequently synthesized via Suzuki-Miyaura cross-coupling. Due to its lack of strong hydrogen-bond accepting or donating groups, it exhibits very weak interactions with standard normal-phase silica gel. This guide addresses the critical chromatographic challenges—such as co-eluting homocoupling byproducts, catalyst fouling, and ligand contamination—providing field-proven troubleshooting strategies and validated protocols.

Section 1: Troubleshooting Guides & FAQs

Q1: My 2-fluoro-3-methylbiphenyl product is co-eluting with the homocoupling byproduct (e.g., biphenyl). How can I separate them? Root Cause: Both the target cross-coupled product and the homocoupled byproducts are highly non-polar aromatic hydrocarbons. On standard silica gel, their retention factors ( Rf​ ) in non-polar solvents (like 100% hexanes) are nearly identical because the separation relies solely on minor differences in molecular volume and weak π−π interactions. Solution:

  • Solvent Optimization: Switch from 100% hexanes to a highly non-polar aromatic/aliphatic blend, such as toluene:n-heptane (6:94 v/v)[1]. The π−π interactions between the toluene in the mobile phase and the silica surface slightly modulate the stationary phase, offering better discrimination between mono-fluorinated and non-fluorinated biaryls.

  • Stationary Phase Modification: If standard silica fails, utilize silver nitrate-impregnated silica gel (10% w/w AgNO3​ ). The Ag+ ions form reversible π -complexes with the aromatic rings. The steric hindrance from the ortho-fluoro and meta-methyl groups on your target molecule will interact differently with the silver ions compared to the unsubstituted homocoupling impurities, significantly altering their relative retention times.

Q2: There is a dark grey/black band moving down my column, and my isolated product has a metallic tint. What is this, and how do I stop it? Root Cause: This is colloidal palladium (palladium black) generated from the degradation of the Pd(0) catalyst used in the Suzuki coupling[2]. Palladium nanoparticles can travel through standard silica gel pores and co-elute with non-polar products. Solution: Do not rely on the primary chromatography column to remove palladium. Pre-treat the crude mixture. Before loading the crude mixture onto the main column, filter it through a tightly packed bi-layer pad of Celite (bottom) and Florisil (top). Alternatively, stir the crude organic extract with a metal scavenger (e.g., QuadraPure™ TU or SiliaBond® Thiol) for 2 hours prior to concentration. The thiol groups covalently bind the Pd, which is then easily filtered off.

Q3: I am using Pd(PPh3)4 as my catalyst. A white solid is streaking through my column and contaminating my product. How do I remove it? Root Cause: Triphenylphosphine oxide (TPPO) is a byproduct of the catalytic cycle and workup. While TPPO is polar, it is notorious for streaking on silica gel, especially when the column is overloaded, eventually bleeding into the non-polar fractions. Solution: Remove TPPO before chromatography. Dissolve the crude mixture in a minimal amount of cold dichloromethane, then add a large excess of cold hexanes. TPPO is highly insoluble in cold hexanes and will precipitate as a white crystalline solid. Filter the suspension, concentrate the filtrate, and then proceed with column chromatography[3].

Q4: My product band is very broad, leading to poor resolution from the unreacted aryl halide. How can I sharpen the band? Root Cause: 2-Fluoro-3-methylbiphenyl is highly soluble in almost all organic solvents. If the crude mixture is loaded onto the column as a concentrated liquid in a strong solvent (like DCM or EtOAc), the solvent carries the product down the column before it can partition onto the silica, causing severe band broadening. Solution: Always use Dry Loading . Dissolve the crude mixture in an easily vaporized solvent, add a small amount of silica gel (1:3 ratio of crude mass to silica), and evaporate to a free-flowing powder. Load this powder evenly onto the top of the pre-packed column. This ensures a perfectly flat, narrow starting band.

Section 2: Quantitative Data & Retention Profiles

To assist in fraction collection and TLC monitoring, the following table summarizes the expected retention factors ( Rf​ ) for 2-fluoro-3-methyl-1,1'-biphenyl and common reaction components.

Compound Rf​ in 100% Hexanes Rf​ in 95:5 Heptane/TolueneUV Activity (254 nm)
2-Fluoro-3-methyl-1,1'-biphenyl 0.65 0.58 Strong (Dark Purple)
Biphenyl (Homocoupling)0.680.61Strong
Bromobenzene (Starting Material)0.750.70Moderate
2-Fluoro-3-methylphenylboronic acid0.050.10Weak
Triphenylphosphine oxide (TPPO)0.00 (Streaks to 0.1)0.00Strong

Note: Rf​ values are approximate and depend on silica gel activity and TLC plate manufacturer. Always run a co-spot with starting materials.

Section 3: Validated Experimental Protocol

Step-by-Step Purification Workflow for 2-Fluoro-3-methyl-1,1'-biphenyl

Prerequisites: The Suzuki coupling reaction has been quenched with water[2].

  • Aqueous Workup: Extract the aqueous reaction mixture with ethyl acetate (3 x 20 mL)[2]. Wash the combined organic layers with 1M NaOH (to remove unreacted boronic acid), followed by brine. Dry over anhydrous MgSO4​ [3].

  • Pre-Filtration (Pd Removal): Filter the dried organic layer through a 1-inch pad of Celite to remove precipitated palladium black. Rinse the pad with an additional 10 mL of ethyl acetate.

  • TPPO Precipitation: Concentrate the filtrate in vacuo. Re-dissolve the resulting oil in 2 mL of DCM. Slowly add 20 mL of ice-cold hexanes while stirring vigorously. Filter off the precipitated white solid (TPPO) and concentrate the filtrate[3].

  • Dry Loading: Dissolve the concentrated crude oil in 5 mL of DCM. Add high-purity silica gel (230-400 mesh) at a 1:3 ratio. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Preparation: Pack a glass chromatography column with silica gel (approximately 30-50 times the mass of the crude product) using 100% n-heptane as the slurry solvent.

  • Loading and Elution: Carefully pour the dry-loaded silica onto the top of the column bed. Add a 1 cm protective layer of clean sand. Elute the column using a gradient of 100% n-heptane transitioning to toluene:n-heptane (6:94)[1].

  • Fraction Collection: Collect small fractions (e.g., 10-15 mL). Monitor via TLC (UV 254 nm). 2-Fluoro-3-methyl-1,1'-biphenyl will elute rapidly due to its high lipophilicity.

  • Isolation: Combine the fractions containing the pure product (single spot on TLC) and evaporate the solvent under reduced pressure to yield 2-fluoro-3-methyl-1,1'-biphenyl as a clear to pale-yellow oil[1].

Section 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Suzuki Mixture (Target + Pd + TPPO + Boronic Acid) Workup Aqueous Workup (NaOH/Brine) Removes Boronic Acids & Salts Crude->Workup PdRemoval Celite Filtration Removes Palladium Black Workup->PdRemoval TPPO Hexane Crash-Out Precipitates TPPO PdRemoval->TPPO DryLoad Dry Loading onto Silica Prevents Band Broadening TPPO->DryLoad Chromatography Flash Column Chromatography Eluent: Toluene:n-Heptane (6:94) DryLoad->Chromatography Pure Pure 2-Fluoro-3-methyl-1,1'-biphenyl (Analyze via TLC/NMR) Chromatography->Pure Homocoupling Homocoupling Impurity Detected? Re-column with Ag-impregnated Silica Chromatography->Homocoupling Co-elution Homocoupling->Pure Resolved

Workflow for the chromatographic purification of 2-fluoro-3-methyl-1,1'-biphenyl.

References

  • Source: PrepChem.
  • Title: Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)
  • Source: Organic Syntheses (OrgSyn.org)

Sources

Troubleshooting

Minimizing defluorination during high-temperature biphenyl reactions

Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing chemoselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing chemoselectivity challenges during the synthesis of sterically hindered fluorinated biphenyls.

When pushing Suzuki-Miyaura or similar cross-coupling reactions to high temperatures, the high activation energy required for transmetalation often inadvertently unlocks a secondary reaction pathway: the activation and cleavage of the strong C–F bond (~110 kcal/mol). This guide dissects the causality behind unwanted defluorination and provides field-proven, self-validating methodologies to suppress it.

Mechanistic Overview: The Causality of Defluorination

Defluorination in palladium-catalyzed cross-coupling is rarely a simple thermal decomposition; it is primarily driven by Hydrodefluorination (HDF) or competitive C–F Oxidative Addition .

  • Competitive Oxidative Addition: Electron-deficient polyfluorinated arenes, or substrates with ortho-fluorine atoms, can direct the Pd(0) catalyst to insert into the C–F bond instead of the target C–Br or C–I bond[1].

  • Hydrodefluorination (HDF): Once the metal inserts into the C–F bond, it requires a hydride source to complete the defluorination cycle. Alcohols (used as solvents) or trace water under basic conditions can undergo β-hydride elimination to form a Pd-hydride intermediate, which reductively eliminates to yield the des-fluoro (C–H) byproduct[2].

G Pd0 Pd(0) Catalyst Substrate Fluorinated Aryl Halide (Ar-F-Br) Pd0->Substrate OA_Br Oxidative Addition (C-Br) Fast with bulky ligands Substrate->OA_Br OA_F Oxidative Addition (C-F) Accelerated at High Temp Substrate->OA_F Pd_Br Ar(F)-Pd(II)-Br OA_Br->Pd_Br Pd_F Ar-Pd(II)-F OA_F->Pd_F TM Transmetalation Ar'-B(OH)2 Pd_Br->TM Hydride Hydride Transfer (from Alcohols/Base) Pd_F->Hydride Pd_Ar Ar(F)-Pd(II)-Ar' TM->Pd_Ar Pd_H Ar-Pd(II)-H Hydride->Pd_H RE1 Reductive Elimination Pd_Ar->RE1 RE2 Reductive Elimination Pd_H->RE2 Product Fluorinated Biphenyl (Desired Product) RE1->Product Byproduct Des-fluoro Arene (Hydrodefluorination) RE2->Byproduct

Competing pathways in cross-coupling: desired C-C formation vs. undesired hydrodefluorination.

Troubleshooting FAQs

Q1: I am scaling up a Suzuki coupling of an ortho-fluoroaryl bromide at 100°C, but my LC-MS shows 20% of a des-fluoro biphenyl byproduct. Why is this happening? A: You are observing hydrodefluorination (HDF). At elevated temperatures, the energetic barrier for C–F oxidative addition is breached. If you are using a secondary alcohol (like isopropanol) or ethanol as a solvent, alkaline solutions of these alcohols act as potent hydride donors to the palladium center[2]. Actionable Fix: Switch to a strictly non-protic solvent system such as Toluene, 1,4-Dioxane, or THF. If water is required to dissolve the base, minimize its volume to reduce its potential to act as a hydrogen source.

Q2: How does my choice of phosphine ligand influence the rate of defluorination? A: The ligand architecture dictates the relative rates of the elementary steps in the catalytic cycle. Defluorination is a slow side-reaction. If transmetalation or reductive elimination is sluggish (common with sterically hindered biphenyls), the catalyst has time to undergo C–F activation. Actionable Fix: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or XPhos)[3]. These ligands accelerate the desired C–C reductive elimination and transmetalation, effectively outcompeting the C–F activation pathway[4].

Q3: I need high temperatures (>110°C) to force the coupling of my tetra-ortho-substituted biphenyl. How can I prevent defluorination under these extreme conditions? A: Time is just as critical as temperature. Prolonged exposure to high heat exacerbates C–F cleavage. Actionable Fix: Transition from conventional oil-bath heating to Microwave Irradiation . Microwave synthesis allows you to rapidly reach 120–150°C, complete the cross-coupling in 10–15 minutes, and immediately cool the reaction, drastically reducing the residence time during which defluorination occurs[1].

Q4: Does the choice of inorganic base impact C–F bond stability? A: Yes. Strong bases (e.g., KOtBu, NaOH) not only accelerate the Suzuki coupling but also aggressively promote the formation of palladium-hydride species from trace protic sources, driving the HDF cycle[2]. Actionable Fix: Downgrade the base strength. Use milder bases like anhydrous K₃PO₄ or Cs₂CO₃[3]. While this may slightly slow the transmetalation, it disproportionately suppresses the hydrodefluorination pathway.

Quantitative Data: Parameter Optimization for Fluorinated Biphenyls

The following table summarizes the causal impact of reaction parameters on the yield of a model sterically hindered fluorinated biphenyl versus its defluorinated byproduct.

Solvent SystemBase (2.0 eq)Ligand (10 mol%)Temp / TimeBiphenyl Yield (%)Defluorination (%)
Isopropanol/H₂ONaOHPPh₃100°C / 24h35%48% (High HDF)
1,4-Dioxane/H₂OKOtBudppf100°C / 18h55%22%
Toluene (Anhydrous)Cs₂CO₃XPhos110°C / 18h82%<5%
Toluene (Anhydrous)K₃PO₄SPhos130°C / 15 min (MW)94% N.D. (<1%)

Note: MW = Microwave irradiation. N.D. = Not detected via ¹⁹F NMR.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates in-situ ¹⁹F NMR tracking . Because fluorine is highly sensitive to its electronic environment, ¹⁹F NMR allows you to quantify the exact ratio of starting material, desired product, and defluorinated byproduct without the need for complex LC-MS calibration curves.

Optimized Workflow: Microwave-Assisted Suzuki-Miyaura Coupling of Polyfluorinated Arenes

Materials:

  • Fluorinated aryl bromide (1.0 equiv, 0.5 mmol)

  • Sterically hindered Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Precatalyst: Pd-G3-XPhos or Pd₂(dba)₃ (2.5 mol% Pd)[3]

  • Ligand: XPhos (5.0 mol%)[3]

  • Base: Anhydrous K₃PO₄ (3.0 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (3.0 mL)

  • Internal Standard: Trifluorotoluene (0.1 equiv) - Critical for self-validation.

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried microwave vial equipped with a magnetic stir bar, add the fluorinated aryl bromide, arylboronic acid, Pd precatalyst, XPhos, and K₃PO₄.

  • Solvent Addition: Seal the vial with a microwave-safe septum cap. Purge with Argon for 5 minutes. Inject anhydrous Toluene (3.0 mL) and the Trifluorotoluene internal standard.

  • Baseline Validation: Withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a baseline ¹⁹F NMR spectrum. Record the integration of the starting material relative to the internal standard.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 130°C for 15 minutes with a rapid cooling profile (compressed air cooling post-reaction).

  • Reaction Tracking (Self-Validation): Upon cooling to room temperature, withdraw another 50 µL aliquot for ¹⁹F NMR.

    • Diagnostic Check: Look for the disappearance of the starting material peak. If a new peak appears shifted significantly upfield (indicating the loss of an adjacent fluorine atom), hydrodefluorination has occurred. Under these optimized conditions, this peak should be <1%.

  • Workup: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes Source: ACS Publications (Organic Letters) URL:[Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride Source: Organic Chemistry Portal (Synlett) URL:[Link]

  • Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to GC-MS Validation for Biphenyl Derivatives

For researchers, scientists, and drug development professionals working with biphenyl derivatives, the integrity of analytical data is paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone techn...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with biphenyl derivatives, the integrity of analytical data is paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of these compounds, which are prevalent in environmental, toxicological, and pharmaceutical matrices.[1] However, the generation of reliable and reproducible data is not a given; it is the result of a meticulous and systematic process of method validation.

This guide provides an in-depth, experience-driven comparison of the essential validation parameters for GC-MS methods tailored to biphenyl derivatives. Moving beyond a simple checklist, we will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. Our narrative is grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for regulatory compliance and scientific rigor.[2][3][4]

The Architecture of a Validated Method: A Workflow Overview

A robust GC-MS method is built upon a foundation of well-defined validation parameters. The relationship between these parameters is not linear but interconnected, with the performance of one often impacting another. The following diagram illustrates a comprehensive workflow for the validation of a GC-MS method for biphenyl derivatives.

GCMS_Validation_Workflow cluster_dev Method Development cluster_app Routine Application Dev Define Analytical Requirements & Selectivity Strategy Opt Optimize GC & MS Parameters Dev->Opt Specificity Specificity & Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability SST System Suitability Testing Stability->SST Sample_Analysis Sample Analysis SST->Sample_Analysis

Caption: A comprehensive workflow for the validation of a GC-MS method.

Specificity and Selectivity: The Art of Distinction

In the context of GC-MS, specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[5][6] Selectivity , while often used interchangeably, refers to the ability of the method to differentiate the analyte from other substances in the sample.[7] For complex matrices containing multiple biphenyl isomers or congeners, achieving high selectivity is a critical first step.[8][9]

The mass spectrometer is a powerful tool for enhancing selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.[1][8] This technique allows for the monitoring of specific ions characteristic of the analyte, thereby reducing interference from co-eluting compounds that do not produce these ions.[10]

Experimental Protocol for Assessing Specificity:
  • Analyze Blank Matrix: Inject a representative blank matrix (e.g., plasma, soil extract) processed without the analyte to ensure no interfering peaks are present at the retention time of the target biphenyl derivative.

  • Analyze Spiked Matrix: Spike the blank matrix with the analyte and any known potential interferents (e.g., structurally similar compounds, metabolites).

  • Evaluate Peak Purity: Assess the chromatographic peak for the analyte of interest. The peak should be symmetrical and free from co-eluting peaks. Mass spectral deconvolution can also be employed to confirm peak purity.[11]

  • Compare Mass Spectra: The mass spectrum of the analyte in the spiked matrix should match the spectrum from a pure standard.

Specificity_Logic Start Analyze Spiked Sample RT_Match Retention Time Match with Standard? Start->RT_Match MS_Match Mass Spectrum Match with Library/Standard? RT_Match->MS_Match Yes Not_Identified Compound Not Identified RT_Match->Not_Identified No Identified Compound Identified MS_Match->Identified Yes MS_Match->Not_Identified No

Caption: Logical flow for the identification of biphenyl compounds.[1]

Linearity and Range: Defining the Working Boundaries

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.[5] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

A common pitfall is to assume linearity based solely on a high correlation coefficient (r²). While an r² value greater than 0.99 is a good indicator, visual inspection of the calibration curve and the residuals is crucial to identify any systematic deviations from linearity. For biphenyl derivatives, especially at trace levels, the use of a weighted linear regression may be necessary to account for heteroscedasticity (non-constant variance) of the data.

Experimental Protocol for Determining Linearity and Range:
  • Prepare Calibration Standards: Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.

  • Analyze Standards: Analyze each calibration standard in triplicate.

  • Construct Calibration Curve: Plot the mean response (peak area) against the concentration of the analyte.

  • Perform Linear Regression: Calculate the slope, intercept, and correlation coefficient (r²) of the regression line.

  • Evaluate Residuals: Plot the residuals (the difference between the observed and predicted values) against the concentration. The residuals should be randomly distributed around zero.

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r²) ≥ 0.995 (typically > 0.999)[12][13]Demonstrates a strong linear relationship between concentration and response.
Calibration Curve Visual inspection should not show significant deviation from linearity.A high r² can sometimes mask non-linearity at the extremes of the range.
Residuals Randomly scattered around the x-axis.Reveals systematic errors or the need for a weighted regression model.

Accuracy and Precision: The Cornerstones of Reliability

Accuracy refers to the closeness of the test results obtained by the method to the true value.[14] It is typically assessed through recovery studies.[12] Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15] Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[5]

For biphenyl derivative analysis, especially in complex biological or environmental matrices, the sample preparation step (e.g., liquid-liquid extraction or solid-phase extraction) can be a significant source of variability.[1][16] Therefore, accuracy and precision should be assessed using quality control (QC) samples prepared in the same matrix as the study samples.

Experimental Protocol for Accuracy and Precision:
  • Prepare QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the blank matrix.

  • Assess Repeatability: Analyze at least five replicates of each QC level on the same day.

  • Assess Intermediate Precision: Analyze the QC samples on at least two different days, preferably with different analysts or on different instruments.

  • Calculate Accuracy and Precision:

    • Accuracy: Expressed as the percentage recovery of the measured concentration relative to the nominal concentration.

    • Precision: Expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Validation ParameterAcceptance Criteria (Typical)Causality and Field Insights
Accuracy Mean recovery of 85-115% (80-120% at LLOQ)[17]A consistent bias (e.g., low recovery) may indicate issues with extraction efficiency or analyte stability.
Precision (Repeatability) RSD ≤ 15% (≤ 20% at LLOQ)[12]High intra-day variability often points to inconsistent sample processing or injection technique.
Precision (Intermediate) RSD ≤ 15% (≤ 20% at LLOQ)[12]Greater inter-day variability compared to intra-day suggests factors like reagent stability or environmental conditions may be influencing the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Minimum

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][18] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][18]

There are several methods for determining LOD and LOQ, including those based on the standard deviation of the response and the slope of the calibration curve, and empirical methods.[19][20][21][22] For GC-MS, an empirical approach where progressively more dilute solutions are analyzed is often more realistic and practical.[19][21]

Comparison of LOD/LOQ Determination Methods:
MethodDescriptionAdvantagesDisadvantages
Based on Standard Deviation of the Blank LOD = 3.3 × (SD of blank / Slope of calibration curve) LOQ = 10 × (SD of blank / Slope of calibration curve)Statistically straightforward.Can underestimate the LOD if the blank signal is very low and has little variation.[19][20]
Based on Signal-to-Noise Ratio LOD: S/N ratio of 3:1 LOQ: S/N ratio of 10:1Widely accepted and practical for chromatographic methods.Can be subjective depending on how noise is measured.
Empirical Method Analyzing a series of diluted standards to find the lowest concentration that meets predefined criteria for detectability (LOD) and precision/accuracy (LOQ).[22]Provides a more realistic assessment of the method's performance at low concentrations.[19][21]Can be more time-consuming.

Robustness and Stability: Ensuring Method Durability

Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23][24] Stability of the analyte in a biological matrix is a critical aspect of bioanalytical method validation, ensuring that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Testing for robustness involves intentionally varying parameters such as GC oven temperature ramp rate, carrier gas flow rate, and injector temperature to assess the impact on the results.[12] Stability is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Experimental Protocol for Robustness:
  • Identify Critical Parameters: Select GC-MS parameters that are likely to influence the results (e.g., initial oven temperature, temperature ramp rate, flow rate).

  • Introduce Small Variations: Vary each parameter within a narrow range (e.g., ± 5% of the nominal value).

  • Analyze Samples: Analyze a mid-level QC sample under each of the varied conditions.

  • Evaluate Impact: Assess the effect of the variations on system suitability parameters (e.g., retention time, peak shape) and the quantitative results. The results should remain within the acceptance criteria for accuracy and precision.[13]

Conclusion

The validation of a GC-MS method for biphenyl derivatives is a comprehensive process that underpins the quality and reliability of the generated data. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, robustness, and stability, researchers can ensure that their method is fit for its intended purpose. This guide, grounded in established regulatory principles and practical field experience, provides a framework for developing and validating robust GC-MS methods that can withstand the rigors of scientific inquiry and regulatory scrutiny.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Contract Laboratory. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, 40(7 Pt 1), 1233–1238. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gcms.cz. (n.d.). Analytical Validation Quick Reference Guide. [Link]

  • Boqué, R., Maroto, A., & Vander Heyden, Y. (2008). Assessment of Accuracy in Chromatographic Analysis. LCGC International, 21(5). [Link]

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Semantic Scholar. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Hinshaw, J. V. (2006). How Close is Close Enough? Accuracy and Precision. LCGC International, 19(12). [Link]

  • Anatune. (n.d.). Method Validation of the Analysis of Organochlorine Pesticides and Polychlorinated Biphenyls using DiLLME and GC-MS/MS. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • González, A. G. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. [Link]

  • Majingo, N., Nare, L., & Ranganai, E. (2015). Development and Validation of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Determination of Polychlorinated Biphenyls (PCBs) in Transformer Oil. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. ResearchGate. [Link]

  • Kanwal, N. (2016). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Copolovici, L., & Copolovici, D. (2011). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). ResearchGate. [Link]

  • Alwsci. (2024). Specificity in Chromatography: Exploring The Precision Eye in Analytical Science. [Link]

  • Fathabad, A. E., Shariatifar, N., & Shoeibi, S. (2019). Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. International Journal of Analytical Chemistry. [Link]

  • Vivó-Truyols, G., Torres-Lapasió, J. R., & García-Alvarez-Coque, M. C. (2005). A Study of the Precision and Accuracy of Peak Quantification in Comprehensive Two-Dimensional Liquid Chromatography in Time. Journal of chromatography. A, 1096(1-2), 123–132. [Link]

  • Kumar, D. (2023). The importance of Innovation and Accuracy in Chromatography for Drug Development. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. [Link]

  • Rodrigues, F. A., et al. (2007). GC-MS determination of organochlorine pesticides in medicinal plants harvested in Brazil. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. [Link]

  • Shimadzu. (2016). Research of Polychlorinated Biphenyls (PCBs) in Vegetables by GC-MS/MS. [Link]

  • Sharma, R., & Goyal, S. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. [Link]

  • Shah, I., et al. (2018). Selectivity versus specificity in chromatographic analytical methods. ResearchGate. [Link]

  • de Almeida, F. R., & de Andrade, J. B. (2012). Specificity and selectivity improvement in doping analysis using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry. Journal of the Brazilian Chemical Society, 23(11), 2005-2015. [Link]

  • Li, Y., et al. (2020). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 9(12), 1779. [Link]

  • Wodecki, K., Ratiu, I. A., & Bocos-Bintintan, V. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(16), 3698. [Link]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • Dolan, J. W. (2026). Method Validation and Robustness. LCGC International, 29(1). [Link]

  • Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. [Link]

  • Clench, M. R., et al. (2003). Analysis of polychlorinated biphenyl residues in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 785(2), 325-332. [Link]

  • Hembree, D. M., Jr., et al. (1993). Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry. Analyst, 118(3), 253-258. [Link]

  • Gfrerer, M., & Wenzl, T. (2004). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. ResearchGate. [Link]

  • Lee, G., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Journal of the Korean Society for Applied Biological Chemistry, 65(4), 365-372. [Link]

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Comparative

A Researcher's Guide to the Conformational Landscape: Comparative Analysis of Dihedral Angles in 2-Fluoro-3-methyl-1,1'-biphenyl

Abstract: The spatial orientation of the two phenyl rings in biphenyl scaffolds, defined by the dihedral (torsional) angle, is a critical determinant of a molecule's physicochemical properties, biological activity, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The spatial orientation of the two phenyl rings in biphenyl scaffolds, defined by the dihedral (torsional) angle, is a critical determinant of a molecule's physicochemical properties, biological activity, and potential for atropisomerism.[1] This guide provides a comprehensive framework for the comparative analysis of the dihedral angles in 2-Fluoro-3-methyl-1,1'-biphenyl, a molecule with substitution patterns relevant to medicinal chemistry and materials science. We will explore the foundational principles governing its conformation, present detailed protocols for both computational prediction and experimental validation, and contextualize its expected behavior against a series of structurally related analogues. This document is intended for researchers, chemists, and drug development professionals seeking to understand and modulate the three-dimensional structure of biaryl compounds.

The Pivotal Role of the Dihedral Angle in Biaryl Systems

The 1,1'-biphenyl unit is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The rotation around the central C-C bond is often hindered by substituents at the ortho positions (2, 2', 6, 6').[2][3] This restricted rotation gives rise to a unique form of stereoisomerism known as atropisomerism, where rotational isomers (rotamers) can be isolated as stable, distinct chemical entities.[1]

The stability of these atropisomers is dictated by the energy barrier to rotation around the pivotal C-C bond.[4] This barrier, and the resulting ground-state dihedral angle, is a delicate balance of several factors:

  • Steric Hindrance: Bulky ortho-substituents physically clash, forcing the phenyl rings to twist out of planarity to relieve strain. This is the most dominant factor in determining the dihedral angle.[3]

  • Electronic Effects: Interactions between the pi systems of the two rings favor planarity to maximize conjugation. However, electrostatic interactions (attraction or repulsion) between substituents can also influence the preferred conformation.

  • Crystal Packing Forces: In the solid state, intermolecular forces can compress the molecule into a conformation, sometimes more planar, that may not represent its lowest energy state in solution or the gas phase.[5]

Understanding and controlling the dihedral angle is paramount in drug design, as it defines the three-dimensional shape of the molecule, which in turn governs its ability to bind to a biological target.

Subject of Analysis: 2-Fluoro-3-methyl-1,1'-biphenyl in Context

Our target molecule, 2-Fluoro-3-methyl-1,1'-biphenyl, presents an interesting case study. It features a small, highly electronegative ortho-substituent (fluorine) on one ring and a meta-substituent (methyl) on the same ring. The second ring is unsubstituted. To properly evaluate the conformational effects of this substitution pattern, we must compare it to a series of well-understood analogues.

dot graph Logical_Relationships { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [style=filled, shape=box, fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Target [label="Target Molecule\n2-Fluoro-3-methyl-1,1'-biphenyl", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2.5!"]; Biphenyl [label="Biphenyl\n(Baseline)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,0!"]; F2 [label="2-Fluorobiphenyl", fillcolor="#FBBC05", fontcolor="#202124", pos="-1,0!"]; M3 [label="3-Methylbiphenyl", fillcolor="#FBBC05", fontcolor="#202124", pos="1,0!"]; DF22 [label="2,2'-Difluorobiphenyl\n(Di-ortho Comparison)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-2.5!"]; DM22 [label="2,2'-Dimethylbiphenyl\n(Di-ortho Comparison)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,-2.5!"];

// Edges Target -> F2 [label="Isolates ortho-F effect"]; Target -> M3 [label="Isolates meta-CH3 effect"]; F2 -> Biphenyl [label="Adds ortho-F"]; M3 -> Biphenyl [label="Adds meta-CH3"]; F2 -> DF22 [label="Reference for F-F interaction"]; Target -> DM22 [label="Compares F vs. CH3 steric bulk"]; } dot Caption: Logical relationship of the target molecule and its comparators.

Selected Comparators for this Guide:

  • Biphenyl: The unsubstituted parent compound, which exhibits a non-planar conformation in the gas phase and solution due to a balance of ortho-hydrogen repulsion and pi-conjugation.[6]

  • 2-Fluorobiphenyl: Isolates the steric and electronic contribution of a single ortho-fluorine atom.

  • 3-Methylbiphenyl: Assesses the impact of a meta-methyl group, which is expected to have a minimal steric effect on the dihedral angle but may influence electronic properties.[7]

  • 2,2'-Difluorobiphenyl: A di-ortho-substituted analogue that provides insight into the interaction between two fluorine atoms across the rings. Computational studies show this molecule has a double energy minimum.[8][9]

  • 2,2'-Dimethylbiphenyl: A di-ortho-substituted analogue with bulkier groups, providing a ceiling for the expected steric effect.[8][9]

Theoretical Framework & Comparative Hypothesis

The conformation of 2-Fluoro-3-methyl-1,1'-biphenyl is primarily dictated by the steric clash between the ortho-fluorine atom on one ring and the ortho-hydrogen atom on the other. The 3-methyl group is too distant from the inter-ring linkage to cause significant direct steric hindrance.

Hypothesized Dihedral Angle Trend: Biphenyl < 3-Methylbiphenyl < 2-Fluorobiphenyl ≈ 2-Fluoro-3-methyl-1,1'-biphenyl < 2,2'-Difluorobiphenyl < 2,2'-Dimethylbiphenyl

The fluorine atom, despite its small van der Waals radius, is highly electronegative and imposes a significant barrier to rotation.[10] Therefore, we predict the dihedral angle of 2-Fluoro-3-methyl-1,1'-biphenyl will be substantially larger than that of unsubstituted biphenyl and very similar to that of 2-fluorobiphenyl. The 3-methyl group's influence is expected to be negligible on the angle itself. The angle will be smaller than in di-ortho-substituted systems where two groups cause steric repulsion.

Computational Analysis Protocol: In Silico Determination

Computational chemistry, specifically Density Functional Theory (DFT), is a powerful tool for predicting molecular geometries and rotational energy barriers with high accuracy.[11] It allows for a systematic exploration of the conformational space that can be difficult or impossible to achieve experimentally.

4.1 Rationale for Method Selection

We recommend a DFT functional that includes corrections for dispersion interactions (e.g., B3LYP-D3 or ωB97XD). These corrections are crucial for accurately modeling the weak, non-covalent interactions that influence biphenyl conformation.[12][13] A triple-ζ basis set, such as def2-TZVPP, provides a good balance between accuracy and computational cost for systems of this size.[12]

G cluster_0 Setup cluster_1 Calculation cluster_2 Analysis Build 1. Build 3D Structure (2-Fluoro-3-methyl-1,1'-biphenyl) Method 2. Select Method (e.g., B3LYP-D3/def2-TZVPP) Build->Method Opt 3. Geometry Optimization (Find lowest energy conformer) Method->Opt Scan 4. Potential Energy Scan (Rotate dihedral angle in steps) Opt->Scan Angle 5. Extract Dihedral Angle (From optimized structure) Scan->Angle Barrier 6. Determine Rotational Barrier (From PES scan results) Angle->Barrier

4.2 Step-by-Step Computational Protocol

  • Molecule Building: Construct a 3D model of 2-Fluoro-3-methyl-1,1'-biphenyl using a molecular editor (e.g., Avogadro, GaussView). Ensure correct atom connectivity and basic stereochemistry.

  • Initial Optimization: Perform an initial, low-level geometry optimization (e.g., using a semi-empirical method like PM7 or a small basis set) to obtain a reasonable starting structure.

  • High-Level Optimization:

    • Set up a geometry optimization calculation using the selected DFT functional (e.g., B3LYP-D3) and basis set (e.g., def2-TZVPP).

    • Specify solvent effects if desired, using a continuum model like PCM (Polarizable Continuum Model) with a relevant solvent (e.g., water, chloroform).[14]

    • Run the calculation. This will yield the lowest-energy conformation and its corresponding dihedral angle.

  • Potential Energy Surface (PES) Scan:

    • Using the optimized geometry from the previous step, set up a "scan" or "rigid rotor" calculation.

    • Define the dihedral angle of interest (the four carbon atoms defining the torsion of the inter-ring bond) as the reaction coordinate.

    • Specify a scan range from 0° to 180° with a step size of 10-15°. At each step, the dihedral angle will be held fixed while all other geometric parameters are optimized.

  • Data Extraction and Analysis:

    • From the optimization output, record the final, converged dihedral angle.

    • From the PES scan output, plot the relative energy (kcal/mol) versus the dihedral angle (°). This plot will show the energy minima (stable conformers) and maxima (rotational barriers).

Experimental Validation Protocol: Single-Crystal X-Ray Crystallography

While computation provides excellent estimates of gas-phase or solution-state conformations, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[15]

5.1 Rationale for Method Selection

Crystallography is the gold standard for determining molecular geometry, including bond lengths, bond angles, and torsional angles, with very high precision.[16] It is important to recognize that the observed conformation represents the structure within the crystal lattice and can be influenced by packing forces.[5] Therefore, it should be seen as a crucial piece of experimental data that complements, rather than replaces, computational and solution-state studies.

5.2 Step-by-Step Experimental Protocol

  • Synthesis: Synthesize 2-Fluoro-3-methyl-1,1'-biphenyl. A common method would be a Suzuki coupling between 2-fluoro-3-methylphenylboronic acid and a suitable phenyl partner (e.g., bromobenzene) using a palladium catalyst.

  • Purification: Purify the crude product to a high degree (>99%) using techniques like column chromatography followed by recrystallization or sublimation. Purity is essential for growing high-quality single crystals.

  • Crystallization:

    • Screen a variety of solvents and solvent combinations (e.g., hexane/ethyl acetate, methanol, acetone).

    • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques to grow single crystals suitable for diffraction (typically 0.1-0.3 mm in size). This step is often the most challenging.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map, which will reveal the positions of the atoms.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges.

  • Data Analysis:

    • From the final refined crystal structure (usually in a .cif file), measure the dihedral angle between the two phenyl rings.[17]

Comparative Data Summary

The following table summarizes known dihedral angle values for the comparator molecules and provides a placeholder for the data to be obtained for our target molecule using the protocols described above.

CompoundMethodDihedral Angle (φ)Reference / Status
Biphenyl Gas-phase electron diffraction~44°[11]
X-ray Crystallography~0° (planar in crystal)[18]
Solution (molten/solution)~32°[6]
2,2'-Difluorobiphenyl DFT (B3LYP/6-311+G)57.9° and 128.9°[8][9]
2,2'-Dimethylbiphenyl DFT (B3LYP/6-311+G)~85°[8][9]
2-Fluoro-3-methyl-1,1'-biphenyl DFT (B3LYP-D3/def2-TZVPP)To be determined by Protocol 4.0-
2-Fluoro-3-methyl-1,1'-biphenyl X-ray CrystallographyTo be determined by Protocol 5.0-

Note: DFT values can vary slightly based on the specific functional and basis set employed.

Conclusion

The conformational analysis of 2-Fluoro-3-methyl-1,1'-biphenyl requires a multi-faceted approach. By leveraging the predictive power of modern DFT calculations and the definitive structural evidence from X-ray crystallography, researchers can gain a deep understanding of its three-dimensional structure. Comparing this data against well-chosen analogues provides critical context, illuminating the subtle interplay of steric and electronic effects imparted by the fluoro and methyl substituents. The protocols and framework presented in this guide offer a robust pathway for conducting a thorough and scientifically rigorous analysis, enabling the rational design of novel molecules for applications in medicine and materials science.

References

  • Wikipedia contributors. (2024). Atropisomer. Wikipedia, The Free Encyclopedia. [Link]

  • Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. Journal of Physical Chemistry A. [Link]

  • Scribd. (n.d.). Atropisomerism in Biphenyl Compounds. [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]

  • Kawano, N., et al. (1979). Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. The Journal of Organic Chemistry. [Link]

  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. [Link]

  • Edwards, D. J., et al. (2005). Fine-tuning of biaryl dihedral angles: structural characterization of five homologous three-atom bridged biphenyls by X-ray crystallography. Acta Crystallographica Section B. [Link]

  • ResearchGate. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. [Link]

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation. [Link]

  • Raines, R. T., et al. (2015). Substituted 2-(Dimethylamino)biphenyl-2′-carboxaldehydes as Substrates for Studying n→π* Interactions and as a Promising Framework for Tracing the Bürgi–Dunitz Trajectory. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2022). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength. [Link]

  • Herradón, B., et al. (2003). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl. Chemical Research in Toxicology. [Link]

  • IUCr Journals. (n.d.). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. [Link]

  • Masson, E., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. [Link]

  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • Wallace, T. W., et al. (2005). Fine-tuning of biaryl dihedral angles: structural characterization of five homologous three-atom bridged biphenyls by X-ray crystallography. Acta Crystallographica Section B. [Link]

  • Royal Society of Chemistry. (1998). Dihedral angle of biphenyl in solution and the molecular force field. [Link]

  • Reddit. (2013). Finding dihedral angle with X-ray crystallography. [Link]

  • Nishimura, A. M., & Bond, N. M. (2022). DETERMINATION OF TORSIONAL ANGLES OF BIPHENYL MOLECULES ON Al2O3. Westmont College. [Link]

  • Panini, P., & Chopra, D. (2012). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl... Acta Crystallographica Section E. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. [Link]

  • Glorius, F., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • O'Hagan, D., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

  • Nishimura, A. M., et al. (n.d.). STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. Westmont College. [Link]11_10_1_1.pdf)

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-3-methyl-1,1'-biphenyl proper disposal procedures

Standard Operating Procedure: Disposal and Environmental Fate of 2-Fluoro-3-methyl-1,1'-biphenyl As a Senior Application Scientist, I frequently observe that the disposal of fluorinated biphenyls is mishandled due to a f...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Environmental Fate of 2-Fluoro-3-methyl-1,1'-biphenyl

As a Senior Application Scientist, I frequently observe that the disposal of fluorinated biphenyls is mishandled due to a fundamental misunderstanding of carbon-fluorine (C-F) bond thermodynamics. 2-Fluoro-3-methyl-1,1'-biphenyl (CAS: 82617-47-8) is a highly stable, halogenated organic intermediate commonly utilized in pharmaceutical synthesis and material science[1]. The presence of the fluorine atom on the biphenyl ring dictates a strict, non-negotiable disposal protocol. Unlike non-halogenated solvents, this compound cannot be biologically degraded in standard wastewater treatment or burned in conventional low-temperature incinerators without causing catastrophic equipment corrosion and environmental violations[2].

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 2-Fluoro-3-methyl-1,1'-biphenyl.

The Causality of Halogenated Waste Segregation

Why must we segregate 2-Fluoro-3-methyl-1,1'-biphenyl from standard organic waste? The answer lies in its combustion byproducts. When a fluorinated organic compound is incinerated, the thermal destruction of the C-F bond generates highly corrosive hydrogen fluoride (HF) gas[2].

If this compound is mistakenly mixed with non-halogenated waste (like ethanol or acetone) and sent to a standard cement kiln for fuel blending, the resulting HF gas will rapidly corrode the incinerator stack and violate U.S. Environmental Protection Agency (EPA) emission standards[2]. Therefore, under the Resource Conservation and Recovery Act (RCRA) and 40 CFR Part 268, this compound must be strictly classified and managed as a Halogenated Organic Waste [3].

Quantitative Waste Segregation Matrix

To ensure self-validating compliance at the bench, laboratories must adhere to the following segregation parameters. Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs due to the specialized treatment required[4].

Waste StreamComposition ExamplesDisposal ClassificationRationale / Causality
Solid Waste Contaminated gloves, paper towels, weighing boatsHalogenated Solid WasteTrace fluorinated organics will leach in landfills; requires high-temperature incineration[5].
Liquid Waste Reaction mother liquors, organic washes containing the compoundHalogenated Solvent WasteMust be routed to specialized facilities equipped with caustic scrubbers to neutralize HF gas[2].
Aqueous Waste Quenched aqueous layers with trace organicsAqueous Toxic WasteDo not pour down drains. RCRA strictly regulates halogenated organic compounds in wastewater[3].

Step-by-Step Disposal Methodology

This protocol provides a self-validating workflow to ensure safety and regulatory compliance from the laboratory bench to the final disposal facility.

Step 1: Primary Containment and Segregation

  • Action: Collect all liquid waste containing 2-Fluoro-3-methyl-1,1'-biphenyl into a dedicated, chemically compatible container (e.g., HDPE or PTFE-lined drum).

  • Validation: Verify that the container is strictly designated for "Halogenated Organic Solvents." Do not mix with non-halogenated streams, as this triggers unnecessary extra treatment steps to remove halogens from the entire bulk volume[4].

Step 2: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Validation: The label must explicitly state "Hazardous Waste," list the full chemical name (2-Fluoro-3-methyl-1,1'-biphenyl), and identify the primary hazard (Toxic/Halogenated)[6]. Abbreviations or chemical formulas are strictly prohibited under EPA guidelines.

Step 3: Storage and Accumulation

  • Action: Store the sealed container in a designated Secondary Containment area, away from strong bases or reactive metals.

  • Validation: Ensure the accumulation time does not exceed the RCRA limits (typically 90, 180, or 270 days depending on your facility's generator status)[7].

Step 4: High-Temperature Incineration (Facility Level)

  • Action: Transfer the waste via a licensed vendor to a facility capable of Two-Stage Rotary Kiln Incineration.

  • Validation: The facility must operate at temperatures exceeding 1100°C to break the resilient C-F bonds and must be equipped with a caustic quench/wet scrubber system to neutralize the resulting HF gas into harmless fluoride salts before atmospheric release[2][5].

Process Visualization

The following diagram illustrates the logical relationship between waste generation, regulatory segregation, and the thermochemical destruction pathway required for fluorinated biphenyls.

G A 2-Fluoro-3-methyl-1,1'-biphenyl Waste Generation B Segregation: Halogenated Organic Stream A->B Collect C RCRA Labeling & Storage (< 90 Days) B->C Document D High-Temp Rotary Kiln Incineration (>1100°C) C->D Transport E Combustion Byproducts (CO2, H2O, HF Gas) D->E Combust F Caustic Quench / Wet Scrubber (Neutralizes HF) E->F Scrub G EPA Compliant Atmospheric Emission F->G Release

Logical workflow for fluorinated biphenyl waste disposal and HF gas neutralization.

References

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Retrieved from:[Link]

  • University of Tennessee Safety Office. "Hazardous Waste Guide". Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). "Land Disposal Restrictions for Second Third Scheduled Waste, Federal Register Notice". Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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